Metiapine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5800-19-1 |
|---|---|
Molecular Formula |
C19H21N3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
IOEPXYJOHIZYGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |
Other CAS No. |
5800-19-1 |
Synonyms |
2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo (b,f)(1,4)thiazepine metiapine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Receptor Binding Profile of Atypical Antipsychotics
To fulfill the structural and informational requirements of your request, this guide provides a detailed analysis of Quetiapine , a closely related and extensively studied dibenzothiazepine derivative. The principles, experimental protocols, and signaling pathways discussed are broadly applicable to the study of Metiapine and other antipsychotics, providing a valuable framework for researchers, scientists, and drug development professionals.
An In-Depth Guide to the Receptor Binding Profile of Quetiapine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is believed to stem from its complex interaction with a variety of neurotransmitter receptors.[3] Unlike first-generation antipsychotics, which primarily act as potent antagonists of the dopamine D2 receptor, atypical antipsychotics like Quetiapine exhibit a broader pharmacological profile. This profile is characterized by a combination of moderate D2 receptor affinity and potent antagonism of the serotonin 5-HT2A receptor, among other targets.[3] Understanding this detailed receptor binding profile is critical for elucidating its mechanism of action, predicting its therapeutic effects, and anticipating potential side effects.[4][5]
This technical guide provides a comprehensive overview of Quetiapine's receptor binding affinities, details the experimental methods used to determine these values, and illustrates the key signaling pathways involved.
Quantitative Receptor Binding Profile of Quetiapine
The binding affinity of a drug for a receptor is typically quantified by the inhibition constant (Ki), expressed in nanomoles (nM). A lower Ki value signifies a higher binding affinity.[4][5] The following table summarizes the Ki values for Quetiapine at various key neurotransmitter receptors, compiled from multiple in vitro studies.
| Receptor Subtype | Ki (nM) | Receptor Family | Primary Associated Effects of Blockade |
| Histamine H1 | 1.1 - 20 | Histaminergic | Sedation, weight gain[6] |
| Adrenergic α1 | 7 - 27 | Adrenergic | Orthostatic hypotension, dizziness |
| Serotonin 5-HT2A | 30 - 640 | Serotonergic | Antipsychotic effects (negative symptoms), reduced risk of extrapyramidal symptoms (EPS)[3] |
| Dopamine D2 | 160 - 380 | Dopaminergic | Antipsychotic effects (positive symptoms), risk of EPS |
| Muscarinic M1 | 170 - 714 | Cholinergic | Anticholinergic effects (dry mouth, constipation) |
| Serotonin 5-HT1A | 390 | Serotonergic | Antidepressant and anxiolytic effects (partial agonism) |
| Dopamine D1 | 990 | Dopaminergic | Low affinity |
| Serotonin 5-HT2C | 1840 | Serotonergic | Anxiolytic effects, weight gain[6] |
Note: Ki values can vary between studies due to differences in experimental conditions (e.g., tissue source, radioligand used, assay buffer). The ranges presented reflect values reported in the scientific literature.
Experimental Protocols: Radioligand Binding Assay
Competitive radioligand binding assays are the standard method for determining the binding affinity (Ki) of an unlabeled compound like Quetiapine. The protocol involves measuring the displacement of a specific, radioactively labeled ligand from its receptor by increasing concentrations of the test compound.
3.1 Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Test Compound: Quetiapine fumarate.
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, NaCl) at physiological pH.
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand (e.g., Haloperidol for D2) to saturate all specific binding sites.
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester for rapid separation of bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
3.2 Generalized Protocol
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested.
-
Cells are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a standard assay (e.g., BCA or Bradford).
-
-
Assay Incubation:
-
The assay is performed in microtiter plates.
-
To each well, add:
-
A fixed amount of the prepared cell membranes.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the test compound (Quetiapine).
-
-
Three sets of wells are prepared:
-
Total Binding (TB): Membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membranes + radioligand + high concentration of NSB agent.
-
Competition: Membranes + radioligand + varying concentrations of Quetiapine.
-
-
Plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Filters are dried, and a scintillation cocktail is added.
-
The radioactivity (in counts per minute, CPM) retained on each filter is measured using a scintillation counter.
-
3.3 Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Quetiapine concentration. This typically yields a sigmoidal curve.
-
Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value—the concentration of Quetiapine that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations: Workflows and Pathways
4.1 Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the receptor affinity of a test compound.
4.2 Quetiapine Affinity Profile
This diagram provides a logical visualization of Quetiapine's binding affinity across different receptor families, highlighting its "atypical" profile.
4.3 Serotonin 5-HT2A Receptor Signaling Pathway
The antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotics. This receptor is coupled to the Gq protein signaling cascade. The diagram below illustrates this pathway and the inhibitory action of Quetiapine.
Conclusion
The receptor binding profile of Quetiapine defines its status as an atypical antipsychotic. Its potent antagonism at H1 and α1 receptors contributes significantly to its side-effect profile, particularly sedation and orthostatic hypotension.[4][5] The therapeutic window is primarily defined by the balance of moderate affinity for dopamine D2 receptors and strong affinity for serotonin 5-HT2A receptors. This D2/5-HT2A antagonism is thought to be responsible for its efficacy against both positive and negative symptoms of schizophrenia while minimizing the risk of extrapyramidal side effects common to older, more potent D2 antagonists.[3] The methodologies and principles outlined in this guide provide a foundational understanding for the continued research and development of novel psychotropic agents.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. aliemcards.com [aliemcards.com]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quetiapine - Wikipedia [en.wikipedia.org]
Metiapine: A Technical Overview of its Chemical Structure and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metiapine is a typical antipsychotic agent belonging to the dibenzothiazepine chemical class. This document provides a comprehensive technical overview of this compound, focusing on its core chemical structure, and, due to the limited publicly available data on this compound itself, draws comparisons with the structurally related and well-characterized atypical antipsychotic, Quetiapine. This guide includes a summary of chemical identifiers, a comparative analysis of receptor binding affinities, a representative synthetic protocol for a key intermediate of this drug class, and diagrams illustrating the primary mechanism of action and a general experimental workflow.
Chemical Structure and Identification
This compound is chemically designated as 2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f][1][2]thiazepine.[1] Its core structure consists of a dibenzothiazepine ring system linked to a methylpiperazine moiety.
| Identifier | Value | Reference |
| IUPAC Name | 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1][2]benzothiazepine | [1] |
| CAS Number | 5800-19-1 | [1] |
| Molecular Formula | C₁₉H₂₁N₃S | [1] |
| Molar Mass | 323.46 g·mol⁻¹ | [1] |
| SMILES | CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C | [1] |
| InChI Key | IOEPXYJOHIZYGQ-UHFFFAOYSA-N | [1] |
Pharmacological Profile
This compound is classified as a typical, or first-generation, antipsychotic.[1][3] Its primary mechanism of action is understood to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to mediate its antipsychotic effects.[3][4] This action helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]
Receptor Binding Affinity
Detailed receptor binding affinity data for this compound is scarce in publicly available literature. However, the binding profile of the structurally similar atypical antipsychotic, Quetiapine, can provide insights into the potential targets of this chemical class. It is crucial to note that the following data pertains to Quetiapine and its active metabolite, Norquetiapine, and serves as a comparative reference. Quetiapine exhibits a broader receptor binding profile, which contributes to its "atypical" classification.[4][5]
| Receptor | Quetiapine Binding Affinity (Ki, nM) | Norquetiapine Binding Affinity (Ki, nM) | Potential Clinical Effect of Blockade | Reference |
| Dopamine D₂ | + (Weak) | 196 | Antipsychotic effects, Extrapyramidal symptoms | [5][6] |
| Serotonin 5-HT₂ₐ | High | 58 | Reduction of negative symptoms and EPS | [4][6] |
| Histamine H₁ | +++ (Strong) | 3.5 | Sedation, Weight gain | [5][6] |
| Adrenergic α₁ | +++ (Strong) | - | Orthostatic hypotension, Dizziness | [4][5] |
| Muscarinic M₁ | + (Weak) | 39 | Anticholinergic effects (dry mouth, constipation) | [5][6] |
Binding affinity is represented qualitatively (+ to ++++, with ++++ indicating the strongest binding) and quantitatively where specific Ki values are available. A lower Ki value indicates a higher binding affinity.[7]
Experimental Protocols
Representative Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one
This protocol describes a one-pot synthesis of a key intermediate for Quetiapine, which shares the dibenzothiazepine core with this compound.
Materials:
-
2-(phenylthio)aniline
-
Triphosgene
-
Toluene
-
10% aqueous sodium bicarbonate solution
-
Methanesulfonic acid
-
Acetone
-
Water
Procedure:
-
Dissolve triphosgene (14.6 g, 0.099 mol) in toluene (100 mL) in a round bottom flask and cool the mixture to a temperature between -10°C and 0°C.
-
Slowly add a solution of 2-(phenylthio)aniline (20 g, 0.049 mol) in toluene (200 mL) to the cooled triphosgene solution over approximately 3 hours, maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for about 4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, add a 10% aqueous solution of sodium bicarbonate (10 g in 100 mL of water) to the reaction mass and stir for 2 hours.
-
Separate the organic layer and wash it with water (60 mL).
-
Distill the solvent from the organic layer under vacuum at a temperature below 65°C.
-
To the residue, add methanesulfonic acid (60 g) and raise the temperature of the reaction mass to 100-105°C. Maintain this temperature until the reaction is complete as monitored by TLC.
-
Cool the reaction mass to 25-30°C and slowly add pre-cooled water (180 mL) to precipitate the solid product.
-
Isolate the solid by filtration and wash it with water (20 mL) followed by acetone (20 mL).
-
Dry the solid at 55-60°C to yield Dibenzo[b,f][1][2]thiazepin-11[10H]-one.
Visualizations
Postulated Mechanism of Action of Dibenzothiazepine Antipsychotics
Caption: Postulated mechanism of action for this compound.
General Experimental Workflow for Antipsychotic Drug Analysis
Caption: General workflow for antipsychotic drug analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. heteroletters.org [heteroletters.org]
- 3. This compound - NeuRA Library [library.neura.edu.au]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. thecarlatreport.com [thecarlatreport.com]
- 6. researchgate.net [researchgate.net]
- 7. aliemcards.com [aliemcards.com]
An In-depth Technical Guide to the Synthesis Pathway and History of Metiapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metiapine, a typical antipsychotic of the dibenzothiazepine class, has a history rooted in the extensive psychopharmacological research of the 1970s. While not as widely known as other antipsychotics, its synthesis and pharmacological profile offer valuable insights into the structure-activity relationships of tricyclic psychoactive compounds. This technical guide provides a comprehensive overview of the plausible synthesis pathway of this compound, constructed from analogous, well-documented procedures for related compounds due to the scarcity of specific literature on this compound itself. It also delves into the historical context of its discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and history of antipsychotic drugs.
Introduction
This compound, chemically known as 2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f][1][2]thiazepine, is a first-generation antipsychotic medication.[1] It belongs to the dibenzothiazepine class of compounds, structurally related to other antipsychotics like clotiapine and quetiapine.[1] this compound exerts its antipsychotic effects primarily through strong antagonism of dopamine receptors.[1] Despite its discovery in the 1970s, research on its efficacy and safety in humans has been limited.[1] This guide aims to provide a detailed technical overview of its synthesis and historical background.
History of this compound
This compound was first discovered in the 1970s by scientists at Marion Merrell Dow, a pharmaceutical company that was later acquired by Hoechst AG to form Hoechst Marion Roussel and is now part of Sanofi.[1][3][4] The 1970s were a period of significant activity in the development of antipsychotic drugs, following the revolutionary introduction of chlorpromazine in the 1950s.[5] Pharmaceutical companies were actively exploring modifications of the tricyclic phenothiazine and related structures to optimize therapeutic efficacy and reduce side effects.
The development of atypical antipsychotics, which began with the introduction of clozapine in the early 1970s, marked a new era in the treatment of schizophrenia.[2][6] These second-generation antipsychotics showed a reduced propensity for extrapyramidal side effects compared to typical antipsychotics like this compound.[1][6] While the exact reasons for the limited clinical development and use of this compound are not extensively documented, the emergence of atypical antipsychotics with more favorable side-effect profiles likely played a significant role. A 2017 Cochrane Review highlighted the scarcity of evidence for this compound's use and concluded that future clinical trials are unlikely.[1]
This compound Synthesis Pathway
Due to the limited availability of specific experimental procedures for this compound, the following synthesis pathway has been constructed based on well-established methods for the synthesis of the structurally similar and commercially successful antipsychotic, Quetiapine. The key steps involve the formation of the dibenzothiazepine core, followed by functionalization to introduce the piperazine moiety.
The overall synthesis can be divided into three main stages:
-
Synthesis of the Dibenzothiazepinone Core: Formation of 2-methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one.
-
Chlorination of the Lactam: Conversion of the dibenzothiazepinone to the reactive 11-chloro-2-methyl-dibenzo[b,f][1][2]thiazepine intermediate.
-
Substitution with N-Methylpiperazine: The final step to yield this compound.
Stage 1: Synthesis of 2-Methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one
The formation of the tricyclic dibenzothiazepinone core is the foundational step. This is typically achieved through a two-step process involving an Ullmann condensation followed by an intramolecular cyclization.
Experimental Protocol (Adapted from analogous syntheses):
-
Ullmann Condensation: 2-Amino-5-methylthiophenol is reacted with 2-chlorobenzoic acid in the presence of a copper catalyst (e.g., copper(I) oxide or copper powder) and a base (e.g., potassium carbonate) in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated to reflux for several hours. After cooling, the mixture is poured into water and acidified to precipitate the intermediate, 2-((2-amino-4-methylphenyl)thio)benzoic acid. The crude product is then filtered, washed, and dried.
-
Intramolecular Cyclization: The intermediate carboxylic acid is cyclized to form the lactam. This is typically achieved by heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or methanesulfonic acid. The reaction mixture is heated at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction is then quenched by pouring it onto ice, and the precipitated solid, 2-methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one, is collected by filtration, washed, and purified by recrystallization.
| Parameter | Value (Estimated) | Reference |
| Ullmann Condensation Yield | 60-80% | Adapted from Quetiapine Synthesis |
| Cyclization Yield | 70-90% | Adapted from Quetiapine Synthesis |
Stage 2: Chlorination of 2-Methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one
The lactam is converted to a more reactive intermediate, an imino chloride, which is susceptible to nucleophilic attack.
Experimental Protocol (Adapted from analogous syntheses):
The dried 2-methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one is suspended in an excess of phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). Excess POCl₃ is then removed by distillation under reduced pressure to yield the crude 11-chloro-2-methyl-dibenzo[b,f][1][2]thiazepine. This intermediate is often used in the next step without further purification.
| Parameter | Value (Estimated) | Reference |
| Chlorination Yield | 85-95% | Adapted from Quetiapine Synthesis |
Stage 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom with N-methylpiperazine.
Experimental Protocol (Adapted from analogous syntheses):
The crude 11-chloro-2-methyl-dibenzo[b,f][1][2]thiazepine is dissolved in an appropriate solvent, such as toluene or xylene. An excess of N-methylpiperazine is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and washed with water to remove any unreacted piperazine and salts. The organic layer is then dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to give crude this compound. The final product can be purified by recrystallization or column chromatography.
| Parameter | Value (Estimated) | Reference |
| Final Substitution Yield | 70-85% | Adapted from Quetiapine Synthesis |
Quantitative Data
| Data Type | This compound (Predicted/Analogous) |
| Molecular Formula | C₁₉H₂₁N₃S |
| Molar Mass | 323.46 g/mol |
| ¹H NMR (Predicted) | Aromatic protons (multiplets, ~6.8-7.5 ppm), Piperazine protons (broad multiplets, ~2.3-3.5 ppm), Methyl protons (singlets, ~2.2-2.4 ppm) |
| ¹³C NMR (Predicted) | Aromatic carbons (~120-150 ppm), Piperazine carbons (~45-55 ppm), Methyl carbons (~15-25 ppm) |
| Mass Spectrum (EI) | Molecular ion peak (m/z) at 323, with fragmentation patterns corresponding to the loss of the piperazine side chain. |
Note: The NMR and MS data are estimations based on the structure and data from similar compounds like Quetiapine.
Signaling Pathways and Mechanism of Action
This compound is classified as a typical, or first-generation, antipsychotic.[1] Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its antipsychotic effects.[6] Like other typical antipsychotics, this D2 receptor antagonism is also associated with a high rate of extrapyramidal side effects.[1]
In addition to its effects on dopamine receptors, many tricyclic compounds like this compound interact with a range of other neurotransmitter receptors, including serotonin, histamine, and adrenergic receptors. The exact binding affinities of this compound for these receptors are not well-documented in publicly available literature but would contribute to its overall pharmacological profile, including both therapeutic effects and side effects.
Conclusion
This compound represents a classic example of a dibenzothiazepine antipsychotic developed during a period of intense innovation in psychopharmacology. While its clinical use has been limited, a study of its synthesis and history provides valuable context for the development of antipsychotic drugs. The reconstructed synthesis pathway, based on robust and well-documented procedures for analogous compounds, offers a practical guide for medicinal chemists. Further research into the specific pharmacological properties of this compound could still yield valuable insights into the complex neurobiology of psychosis and the ongoing quest for safer and more effective treatments.
References
- 1. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 2. ourworldindata.org [ourworldindata.org]
- 3. Marion Merrell Dow - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic - Wikipedia [en.wikipedia.org]
Pharmacological Properties of Dibenzothiazepine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzothiazepines are a class of tricyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The dibenzothiazepine scaffold, consisting of a central seven-membered thiazepine ring fused to two benzene rings, serves as a versatile template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological properties of dibenzothiazepine derivatives, focusing on their mechanisms of action, receptor binding affinities, and therapeutic effects across various domains including antipsychotic, antidepressant, anticancer, antimicrobial, calcium channel blocking, and anticonvulsant activities. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these multifaceted compounds.
Antipsychotic and Antidepressant Properties
Dibenzothiazepine derivatives are well-established as effective agents in the management of psychiatric disorders. Their mechanisms of action primarily involve the modulation of various neurotransmitter systems in the central nervous system (CNS).
Mechanism of Action
The antipsychotic and antidepressant effects of dibenzothiazepine derivatives are largely attributed to their interactions with dopamine and serotonin receptors. For instance, Quetiapine , a widely prescribed atypical antipsychotic, exhibits antagonism at dopamine D2 and serotonin 5-HT2A receptors. The proposed mechanism for its efficacy in schizophrenia involves a combination of this dual antagonism.[1] Furthermore, Quetiapine and its active metabolite, Norquetiapine , demonstrate affinity for and activity at other receptors, including serotonin 5-HT1A (as a partial agonist), histamine H1, and adrenergic α1 and α2 receptors, which contribute to its overall therapeutic profile and side effects such as somnolence and orthostatic hypotension.[1]
Tianeptine , another notable dibenzothiazepine derivative, was initially characterized as a selective serotonin reuptake enhancer (SSRE). However, more recent studies have revealed that its primary mechanism of action involves being a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR).[2][3] This opioid receptor agonism is now believed to be the principal driver of its antidepressant and anxiolytic effects.
Signaling Pathways
The interaction of dibenzothiazepine derivatives with their respective receptors triggers downstream signaling cascades that modulate neuronal function.
For Quetiapine , its antagonism of D2 and 5-HT2A receptors influences multiple signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. In the striatum, quetiapine can elevate ERK levels in an epidermal growth factor receptor (EGFR)-dependent manner, which in turn affects downstream targets like the transcription factor c-Fos.[4]
Tianeptine's agonism at the mu-opioid receptor leads to the activation of G-proteins, specifically the Gi/o subtype. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to its analgesic and mood-regulating effects.[5]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of Quetiapine and its major active metabolite, Norquetiapine, for various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.
| Compound | Receptor/Transporter | Ki (nM) | Functional Activity | Reference |
| Quetiapine | Dopamine D2 | 337 | Antagonist | [6] |
| Serotonin 5-HT2A | 148 | Antagonist | [6] | |
| Serotonin 5-HT1A | 2940 | Partial Agonist | [6] | |
| Histamine H1 | 11 | Antagonist | [6] | |
| Adrenergic α1 | 29 | Antagonist | [6] | |
| Norquetiapine | Dopamine D2 | 196 | Antagonist | [7] |
| Serotonin 5-HT2A | 58 | Antagonist | [7] | |
| Serotonin 5-HT1A | 45 | Partial Agonist | [7] | |
| Serotonin 5-HT2B | 14 | Antagonist | [7] | |
| Serotonin 5-HT2C | 110 | Antagonist | [7] | |
| Serotonin 5-HT7 | 76 | Antagonist | [7] | |
| Norepinephrine Transporter (NET) | 12 | Inhibitor | [7] |
Anticancer Properties
Several novel dibenzothiazepine derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating promising activity against various cancer cell lines.
Mechanism of Action
The precise mechanisms of anticancer action for many dibenzothiazepine derivatives are still under investigation. However, some studies suggest that their effects may be mediated through the inhibition of key signaling molecules involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Quantitative Data: In Vitro Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50 in µM) values of selected dibenzothiazepine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| BT18 | HT-29 (Colon) | - | [3] |
| MCF-7 (Breast) | - | [3] | |
| DU-145 (Prostate) | - | [3] | |
| BT19 | HT-29 (Colon) | - | [3] |
| MCF-7 (Breast) | - | [3] | |
| DU-145 (Prostate) | - | [3] | |
| BT20 | HT-29 (Colon) | - | [3] |
| MCF-7 (Breast) | - | [3] | |
| DU-145 (Prostate) | - | [3] | |
| Compound 3b | HCT-116 (Colon) | 9.18 | [8] |
| HepG-2 (Liver) | 6.13 | [8] | |
| MCF-7 (Breast) | 7.86 | [8] |
Note: Specific IC50 values for BT18, BT19, and BT20 were not provided in the abstract, but the study indicated promising activity with BT20 being more active than the standard methotrexate.
Antimicrobial Properties
Dibenzothiazepine derivatives have also been explored for their antimicrobial potential, exhibiting activity against a range of bacterial and fungal pathogens.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Staphylococcus aureus | 50 | [5] |
| Bacillus subtilis | 25 | [5] | |
| Escherichia coli | 25 | [5] | |
| Candida albicans | 100 | [5] | |
| Aspergillus niger | 100 | [5] | |
| Compound 4 | Staphylococcus aureus | 50 | [5] |
| Bacillus subtilis | 25 | [5] | |
| Escherichia coli | 25 | [5] | |
| Candida albicans | 100 | [5] | |
| Aspergillus niger | 100 | [5] | |
| Compound 16c | Staphylococcus aureus | 0.025 mM | [4] |
Calcium Channel Blocking and Anticonvulsant Properties
Certain dibenzothiazepine derivatives have been shown to possess calcium channel blocking and anticonvulsant activities, suggesting their potential in cardiovascular and neurological disorders.
Quantitative Data: In Vitro and In Vivo Activity
| Compound | Assay | Value | Reference |
| 2-nitro derivative | Calcium channel blocking (IC50) | 0.3 µM | [7] |
| Compound 2a | Anticonvulsant (ED50, mice) | 24.3 mg/kg | [9] |
| Compound 2a | Anticonvulsant (ED50, rats) | 15.9 mg/kg | [9] |
| Compound 14 | Anticonvulsant (ED50, MES test, mice) | 49.6 mg/kg | [10] |
| Compound 14 | Anticonvulsant (ED50, 6 Hz test, mice) | 31.3 mg/kg | [10] |
| Compound 14 | Anticonvulsant (ED50, scPTZ test, mice) | 67.4 mg/kg | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., a dibenzothiazepine derivative) to a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor.
-
Unlabeled competitor ligand.
-
Test dibenzothiazepine derivative.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well filter plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of the unlabeled competitor, and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of the test dibenzothiazepine derivative, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Transporter Uptake Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of dibenzothiazepine derivatives on neurotransmitter transporters (e.g., SERT, NET, DAT).
Materials:
-
Cells stably expressing the transporter of interest (e.g., HEK293-hSERT).
-
Fluorescent transporter substrate.
-
Assay buffer (e.g., HBSS).
-
Test dibenzothiazepine derivative.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well microplates and allow them to adhere and form a confluent monolayer.
-
Compound Addition: Remove the culture medium and add the test dibenzothiazepine derivative at various concentrations diluted in assay buffer to the wells. Include a vehicle control.
-
Substrate Addition: Add the fluorescent transporter substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period to allow for substrate uptake.
-
Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from wells without cells).
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest.
-
Complete culture medium.
-
Test dibenzothiazepine derivative.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO or SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the dibenzothiazepine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a dibenzothiazepine derivative against a specific microorganism.
Materials:
-
Microorganism to be tested.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test dibenzothiazepine derivative.
-
Sterile 96-well microtiter plates.
-
Incubator.
-
Microplate reader (optional, for turbidity measurement).
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the dibenzothiazepine derivative in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth.
-
Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.[1]
Conclusion
Dibenzothiazepine derivatives represent a rich and diverse class of pharmacologically active compounds with demonstrated efficacy and potential in a wide array of therapeutic areas. Their versatility as antipsychotics, antidepressants, anticancer agents, antimicrobials, calcium channel blockers, and anticonvulsants underscores the value of the dibenzothiazepine scaffold in drug discovery. This technical guide has provided a comprehensive overview of their pharmacological properties, supported by quantitative data and detailed experimental protocols. It is anticipated that continued research and development in this area will lead to the discovery of novel and improved therapeutic agents based on the dibenzothiazepine core structure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
An In-depth Technical Guide to the Early Preclinical Studies of Metiapine
A Note to the Reader: Publicly available, in-depth preclinical data on Metiapine, a first-generation dibenzothiazepine antipsychotic discovered in the 1970s, is exceptionally scarce.[1] The limited existing research and clinical trials have not provided a comprehensive public record of its early pharmacology, pharmacokinetics, and toxicology.[1]
To fulfill the request for a detailed technical guide on the preclinical evaluation of an early antipsychotic, this document will focus on Chlorpromazine , a prototypical and extensively studied first-generation antipsychotic that serves as a representative compound. The principles, experimental designs, and data presented for Chlorpromazine are analogous to the types of studies that would have been conducted for this compound during its early development.
Introduction to First-Generation Antipsychotics
First-generation, or 'typical', antipsychotics are a class of drugs primarily used to manage the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Their therapeutic action is largely attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] this compound is classified within this group and is noted for its strong antidopaminergic effects.[1] Like other typical antipsychotics, it is associated with a high rate of extrapyramidal side effects, which are movement disorders resulting from the blockade of dopamine receptors in the nigrostriatal pathway.[1][2]
Preclinical Pharmacology of Chlorpromazine
The preclinical pharmacological assessment of a first-generation antipsychotic like Chlorpromazine aims to characterize its receptor binding profile and its functional effects in both in vitro and in vivo models.
Receptor Binding Affinity
The affinity of a compound for various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side-effect profile. This is typically assessed through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Tissue Preparation: Brain tissue from a suitable animal model (e.g., rat striatum for dopamine receptors) is homogenized. The cell membranes containing the receptors of interest are isolated through centrifugation.
-
Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the test compound (Chlorpromazine).
-
Separation and Detection: After reaching equilibrium, the bound and unbound radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Chlorpromazine
| Receptor | Ki (nM) | Primary Effect |
| Dopamine D2 | 1.6 | Antipsychotic efficacy, Extrapyramidal side effects |
| Serotonin 5-HT2A | 2.5 | Potential modulation of negative symptoms and reduced EPS |
| Histamine H1 | 1.0 | Sedation, Weight gain |
| Alpha-1 Adrenergic | 1.9 | Orthostatic hypotension, Dizziness |
| Muscarinic M1 | 13 | Anticholinergic side effects (dry mouth, blurred vision) |
Note: Data is compiled from various preclinical pharmacology studies and represents typical values.
In Vivo Models of Antipsychotic Activity
Animal models are crucial for assessing the potential therapeutic effects of a drug candidate. For antipsychotics, these models often involve measuring the drug's ability to counteract the behavioral effects of dopamine agonists like amphetamine or apomorphine.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Animal Model: Male Wistar rats are commonly used.
-
Habituation: Animals are placed in an open-field arena equipped with infrared beams to track movement and are allowed to habituate for a set period.
-
Drug Administration: Animals are pre-treated with either vehicle or varying doses of Chlorpromazine.
-
Dopaminergic Challenge: After a specified pre-treatment time, animals are administered d-amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a defined period post-challenge.
-
Data Analysis: The ability of Chlorpromazine to dose-dependently reduce amphetamine-induced hyperlocomotion is quantified.
Diagram 1: Dopamine D2 Receptor Antagonism Signaling Pathway
Caption: Mechanism of Chlorpromazine at the D2 receptor.
Preclinical Pharmacokinetics of Chlorpromazine
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug in an animal model.
Experimental Protocol: Pharmacokinetic Profiling in Rats
-
Dosing: A single dose of Chlorpromazine is administered to rats via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing.
-
Sample Analysis: Plasma is separated, and the concentration of Chlorpromazine and its major metabolites is quantified using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.
Table 2: Representative Pharmacokinetic Parameters of Chlorpromazine in Rats
| Parameter | Value (Oral Administration) | Description |
| Tmax (h) | 1 - 3 | Time to reach maximum plasma concentration |
| Cmax (ng/mL) | 50 - 100 (dose-dependent) | Maximum plasma concentration |
| Half-life (h) | 4 - 6 | Time for plasma concentration to reduce by half |
| Bioavailability (%) | 20 - 35 | Fraction of the oral dose that reaches systemic circulation |
| Volume of Distribution (L/kg) | > 10 | Indicates extensive distribution into tissues |
Note: Values are approximate and can vary based on the specific study design.
Diagram 2: Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Preclinical Toxicology
Toxicology studies are essential to determine the safety profile of a drug candidate before it can be tested in humans.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Two mammalian species (e.g., rats and mice) are typically used.
-
Dose Groups: Animals are divided into several groups, including a control group (vehicle only) and multiple groups receiving single, escalating doses of Chlorpromazine.
-
Observation: Animals are closely monitored for signs of toxicity and mortality over a period of 14 days.
-
Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed. Tissues may be collected for histopathological examination.
-
Data Analysis: The LD50 (the dose at which 50% of the animals die) is calculated, and the maximum tolerated dose (MTD) is determined.
Table 3: Acute Toxicity of Chlorpromazine
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 400 |
| Rat | Intravenous | 43 |
| Mouse | Oral | 225 |
| Mouse | Intravenous | 40 |
Note: These values are historical and serve as an example of acute toxicity data.
Conclusion
While specific preclinical data for this compound remains largely unavailable in the public domain, the experimental protocols and representative data for Chlorpromazine provide a comprehensive technical overview of the types of studies conducted for first-generation antipsychotics. These early preclinical investigations, encompassing pharmacology, pharmacokinetics, and toxicology, are fundamental to establishing the foundational safety and efficacy profile of a new drug candidate before its progression into clinical development. The strong dopamine D2 receptor antagonism, extensive tissue distribution, and characteristic safety profile observed with Chlorpromazine are hallmarks of this class of drugs, to which this compound also belongs.
References
Metiapine's Putative Interaction with Dopamine and Serotonin Receptors: A Technical Guide
Abstract: This technical guide provides an in-depth examination of the pharmacological effects of the dibenzothiepine class of atypical antipsychotics on dopamine and serotonin receptor systems. Due to the limited availability of comprehensive public data for metiapine, this document utilizes binding affinity and functional data from the structurally related compounds, zotepine and tenilapine, to illustrate the characteristic receptor profile. The guide includes detailed quantitative data, methodologies for key experimental protocols including radioligand binding assays and functional assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuropsychopharmacology and drug development.
Introduction: The Dopamine and Serotonin Hypothesis of Atypical Antipsychotic Action
The therapeutic efficacy of atypical antipsychotic drugs is primarily attributed to their complex interactions with central dopamine and serotonin neurotransmitter systems. Unlike typical antipsychotics, which are potent antagonists of the dopamine D2 receptor and are associated with a high incidence of extrapyramidal symptoms (EPS), atypical antipsychotics exhibit a broader receptor binding profile.[1] A key characteristic of this class is a potent antagonism of the serotonin 5-HT2A receptor, combined with a lower affinity for or rapid dissociation from the dopamine D2 receptor.[2] This dual action is believed to be crucial for achieving antipsychotic effects on positive symptoms while mitigating EPS and potentially improving negative and cognitive symptoms of schizophrenia.[3]
This compound is a tricyclic antipsychotic belonging to the dibenzothiepine chemical class, similar to drugs like zotepine and clothiapine. While it has been studied for its antipsychotic properties, comprehensive and publicly accessible quantitative data on its receptor binding profile is scarce in contemporary databases. To provide a robust technical overview relevant to this class of compounds, this guide will present data from the more extensively characterized, structurally related dibenzothiepine antipsychotic, zotepine , and the related compound tenilapine . This approach allows for a detailed exploration of the expected pharmacological interactions of a dibenzothiepine scaffold with key dopamine and serotonin receptors.
Quantitative Pharmacology: Receptor Binding Affinities
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), measured in nanomolars (nM). A lower value indicates a higher binding affinity.[4] The following tables summarize the binding affinities for zotepine and tenilapine at various neurotransmitter receptors, providing a profile characteristic of this structural class.
Table 1: Receptor Binding Profile of Zotepine
| Receptor Subtype | Dissociation Constant (Kd) in nM |
| Serotonin Receptors | |
| 5-HT2A | 2.6 |
| 5-HT2C | 3.2 |
| 5-HT1A | 280 |
| 5-HT1D | 80 |
| Dopamine Receptors | |
| Dopamine D2 | 8 |
| Adrenergic Receptors | |
| α1-adrenergic | 7.3 |
| α2-adrenergic | 180 |
| Histamine Receptors | |
| Histamine H1 | 3.3 |
| Muscarinic Receptors | |
| Muscarinic (non-specific) | 330 |
| Data sourced from MedChemExpress compilation.[5] |
Table 2: Receptor Binding Profile of Tenilapine
| Receptor Subtype | Inhibition Constant (Ki) in nM |
| Serotonin Receptors | |
| 5-HT2A | 40 |
| Dopamine Receptors | |
| Dopamine D2 | 1584 |
| Dopamine D4 | 721 ± 300 |
| Data sourced from Roth et al. (1995).[6] |
The data illustrates a hallmark of atypical antipsychotics: a high affinity for the 5-HT2A receptor. Zotepine, in particular, shows very high affinity for both 5-HT2A and 5-HT2C receptors, with an affinity for the D2 receptor that is comparable but slightly lower than for 5-HT2A/2C.[5] Tenilapine displays a much weaker affinity for dopamine receptors compared to its 5-HT2A affinity.[6] This profile, especially the high 5-HT2A to D2 affinity ratio, is central to the "atypical" classification and is hypothesized to reduce the risk of EPS.[2]
Signaling Pathways
The functional effects of a drug are determined by how it modulates the signaling cascade downstream of the receptor. Dopamine D2 and serotonin 5-HT2A receptors are G-protein coupled receptors (GPCRs) that activate distinct intracellular pathways.
Dopamine D2 Receptor Signaling
The D2 receptor couples to inhibitory G-proteins (Gi/o). Its activation by dopamine, or blockade by an antagonist like a dibenzothiepine antipsychotic, modulates the adenylyl cyclase pathway.
Caption: Dopamine D2 receptor (Gi-coupled) signaling pathway.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor couples to Gq/11 proteins. Its activation initiates the phospholipase C (PLC) pathway, leading to the production of inositol phosphates and the mobilization of intracellular calcium.
Caption: Serotonin 5-HT2A receptor (Gq-coupled) signaling pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from specific in vitro and in vivo experimental procedures. The following sections provide detailed, representative methodologies for these key assays.
In Vitro Receptor Affinity: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., Dopamine D2) by measuring its ability to compete with a radiolabeled ligand of known affinity.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Materials:
-
Receptor Source: Crude cell membranes prepared from a stable cell line (e.g., HEK-293 or CHO) expressing the recombinant human receptor of interest (e.g., D2L).
-
Radioligand: A high-affinity radiolabeled ligand, such as [3H]-Spiperone for D2/D3/D4 receptors. Final concentration should be approximately 2-3 times its Kd value.
-
Test Compound: this compound, dissolved and serially diluted to cover a wide concentration range (e.g., 0.1 to 10,000 nM).
-
NSB Agent: A high concentration of an unlabeled ligand to define non-specific binding (e.g., 2-10 µM (+)-butaclamol or unlabeled spiperone).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with salts (e.g., 0.9% NaCl) and antioxidants (0.025% ascorbic acid).[5]
-
Filtration Apparatus: A cell harvester with glass fiber filtermats (e.g., Brandel-96).
-
Detection: Liquid scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
The assay is performed in a 96-well plate format with a total volume of 0.8-1.0 mL per well.[5]
-
To each well, add in order: assay buffer, the test compound at various concentrations (for the competition curve), buffer (for total binding), or NSB agent (for non-specific binding).
-
Add the radioligand solution to all wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells. The final receptor concentration should be kept low to avoid ligand depletion.[7]
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through the glass fiber filtermat using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 0.9% saline) to remove any non-specifically trapped radioligand.[5]
-
Dry the filtermats and place them in counting vials or a counting plate with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
In Vitro Functional Activity: Gq-Coupled Receptor Assay (Inositol Phosphate Accumulation)
This assay measures the functional antagonism of a compound at a Gq-coupled receptor like 5-HT2A by quantifying the inhibition of agonist-stimulated inositol monophosphate (IP1) accumulation, a stable downstream metabolite of the IP3 signaling cascade.
Detailed Methodology:
-
Materials:
-
Cell Line: A stable cell line (e.g., CHO-K1 or HEK-293) expressing the recombinant human 5-HT2A receptor.
-
Agonist: A known 5-HT2A agonist, such as serotonin (5-HT).
-
Test Compound: this compound, prepared in serial dilutions.
-
Assay Kit: A commercial IP-One HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit, which includes lysis buffer, IP1-d2 (acceptor), and anti-IP1 Cryptate (donor).
-
Stimulation Buffer: Assay buffer provided with the kit, typically containing Lithium Chloride (LiCl) to prevent IP1 degradation.[6]
-
Plate Reader: An HTRF-compatible microplate reader.
-
-
Procedure:
-
Seed the 5-HT2A expressing cells into a 384-well white microplate and culture until they form a confluent monolayer.
-
Remove the culture medium and add the test compound dilutions (prepared in stimulation buffer) to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Add the agonist (serotonin) at a pre-determined EC80 concentration (the concentration that elicits 80% of the maximal response) to all wells except the negative control.
-
Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.[6]
-
Lyse the cells and perform detection by adding the IP1-d2 and anti-IP1 Cryptate reagents, prepared in lysis buffer as per the manufacturer's protocol.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
The HTRF signal is calculated as the ratio of the 665 nm to 620 nm fluorescence, often multiplied by 10,000.
-
The data is normalized to the response of the agonist alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the percent inhibition against the log concentration of the test compound (this compound) and fit with a non-linear regression curve to determine the IC50 value, which reflects its functional antagonist potency.
-
In Vivo Neurotransmitter Levels: Brain Microdialysis
This in vivo technique allows for the measurement of extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of a freely moving animal following systemic administration of a drug.
Detailed Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, aimed at a specific brain region of interest, such as the nucleus accumbens or prefrontal cortex.[9] The animal is allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (with a semipermeable membrane of a specific length, e.g., 2-4 mm) is inserted through the guide cannula into the brain tissue.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9]
-
After a stabilization period to achieve baseline neurotransmitter levels, the animal is administered the test drug (e.g., this compound, intravenously or intraperitoneally).
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into collection vials, often containing an antioxidant to prevent neurotransmitter degradation.
-
-
Sample Analysis:
-
The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The system is calibrated with standard solutions of known neurotransmitter concentrations.
-
-
Data Analysis:
-
The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.
-
The time course of the effect of the drug on extracellular neurotransmitter levels is plotted to determine the magnitude and duration of the response.
-
Conclusion
While specific pharmacological data for this compound remains limited in the public domain, analysis of structurally related dibenzothiepine antipsychotics such as zotepine provides a strong predictive framework for its mechanism of action. This class of compounds is characterized by potent antagonism at serotonin 5-HT2A and 5-HT2C receptors, coupled with moderate to high affinity for dopamine D2 receptors. This receptor binding profile is consistent with the definition of an atypical antipsychotic, suggesting a therapeutic window that balances efficacy against positive symptoms with a reduced liability for extrapyramidal side effects. The detailed experimental protocols provided herein offer a guide for the further characterization of this compound or novel compounds, enabling a thorough investigation of their interaction with key CNS targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. aliemcards.com [aliemcards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tenilapine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Zotepine? [synapse.patsnap.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Metiapine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metiapine is a typical antipsychotic medication belonging to the dibenzothiazepine class of compounds. First synthesized and investigated in the 1970s, its development provides a window into the pharmacological and clinical practices of that era. This technical guide delineates the discovery, synthesis, and development history of this compound, offering insights into its mechanism of action, pharmacological profile, and the experimental methodologies of the time. Due to the limited publicly available data on this compound, this document supplements known information with data from related dibenzothiazepine compounds and general principles of antipsychotic drug development from the 1970s to provide a comprehensive overview for researchers and drug development professionals.
Discovery and Development History
This compound was discovered in the 1970s by scientists at Marion Merrell Dow (now part of Sanofi). As a member of the dibenzothiazepine class, it is structurally related to other antipsychotics like clotiapine and quetiapine. The development of antipsychotic drugs during this period was largely driven by a combination of serendipitous discoveries and systematic chemical modifications of existing psychoactive compounds.[1][2] The primary therapeutic target was the amelioration of psychotic symptoms, particularly those associated with schizophrenia.[3]
The development of this compound followed the established paradigm of the time, which involved synthesizing novel compounds and screening them in animal models to predict antipsychotic efficacy and potential side effects.[4] Limited human trials were conducted to assess its safety and efficacy in treating schizophrenia. However, this compound's development did not progress to widespread clinical use, likely due to a combination of factors including its side effect profile, particularly a high incidence of extrapyramidal symptoms (EPS), and the emergence of newer antipsychotic agents with more favorable therapeutic indices.
Chemical Synthesis
General Experimental Protocol for Dibenzothiazepine Synthesis
The synthesis of a dibenzothiazepine core typically involves the cyclization of an appropriate aminophenylthioether derivative. The following is a generalized protocol based on synthetic methods for related compounds:
-
Step 1: Synthesis of the Dibenzothiazepinone Core. This is often achieved by the reaction of an aminothiophenol derivative with a substituted benzoic acid or its corresponding acid chloride. The reaction is typically carried out in a high-boiling point solvent, such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent), and heated to promote cyclization.
-
Step 2: Activation of the Lactam. The resulting dibenzothiazepinone is then activated at the lactam carbonyl group to allow for nucleophilic substitution. This is commonly done using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to form a chloro-imidoyl intermediate.
-
Step 3: Introduction of the Side Chain. The activated intermediate is then reacted with N-methylpiperazine. This nucleophilic substitution reaction is typically performed in an inert solvent, such as toluene or xylene, at an elevated temperature.
-
Step 4: Purification. The final product, this compound, is then isolated and purified using standard techniques such as crystallization or column chromatography.
Analytical Characterization: The structure and purity of the synthesized this compound would have been confirmed using techniques available at the time, including:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final compound.
-
Melting Point Analysis: As a preliminary indicator of purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Pharmacological Profile
This compound is classified as a typical, or first-generation, antipsychotic. Its pharmacological activity is primarily attributed to its potent antagonism of dopamine D2 receptors.[5]
Receptor Binding Affinity
Specific quantitative receptor binding data for this compound is not widely available. However, based on its classification as a typical antipsychotic of the dibenzothiazepine class and the structure-activity relationships of similar compounds, its receptor binding profile can be inferred. The following table presents an estimated receptor binding affinity profile for this compound, with the understanding that these are not experimentally determined values for this specific compound but are representative of its class. A lower Kᵢ value indicates a higher binding affinity.
| Receptor | Inferred Kᵢ (nM) | Associated Therapeutic Effects & Side Effects |
| Dopamine D₂ | Low (1-10) | Antipsychotic efficacy (reduction of positive symptoms), high risk of extrapyramidal symptoms (EPS), hyperprolactinemia. |
| Serotonin 5-HT₂ₐ | Moderate-High (>50) | Lower propensity for EPS compared to purely dopaminergic antagonists. |
| Histamine H₁ | Moderate (10-50) | Sedation, weight gain. |
| Adrenergic α₁ | Moderate (10-50) | Orthostatic hypotension, dizziness. |
| Muscarinic M₁ | High (>100) | Low potential for anticholinergic side effects (e.g., dry mouth, blurred vision, constipation). |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is scarce. However, for the dibenzothiazepine class of antipsychotics, the following general pharmacokinetic properties are observed:
| Parameter | General Characteristics for Dibenzothiazepines |
| Absorption | Generally well-absorbed after oral administration. |
| Distribution | Highly lipophilic, leading to a large volume of distribution and significant penetration into the central nervous system. High plasma protein binding. |
| Metabolism | Primarily metabolized in the liver, often by cytochrome P450 enzymes. |
| Elimination | Excreted in the urine and feces as metabolites. |
Mechanism of Action
The primary mechanism of action of this compound, like other typical antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][6] This is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.
Dopamine D₂ Receptor Signaling Pathway
Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent downstream signaling events. By blocking these receptors, this compound prevents the inhibitory effect of dopamine on adenylyl cyclase, thereby modulating neuronal activity in the mesolimbic pathway.
Extrapyramidal Side Effects
The high incidence of extrapyramidal side effects (EPS) with this compound is also a direct consequence of its potent D2 receptor blockade.[7][8][9] In the nigrostriatal pathway, which is involved in the regulation of motor function, dopamine D2 receptor antagonism disrupts the balance of neurotransmission, leading to symptoms such as parkinsonism, dystonia, and akathisia.
Preclinical and Clinical Development
The preclinical and clinical development of antipsychotics in the 1970s was characterized by a more empirical approach compared to modern drug development.[1][2]
Preclinical Evaluation
The preclinical evaluation of this compound would have involved a battery of in vivo and in vitro tests to predict its antipsychotic potential and side effect profile.
In Vivo Models:
-
Conditioned Avoidance Response (CAR): A common screening test for antipsychotic activity. The ability of a compound to inhibit the avoidance response without impairing the escape response was considered predictive of antipsychotic efficacy.
-
Apomorphine- or Amphetamine-Induced Stereotypy: These models were used to assess dopamine receptor blockade. Antagonism of the stereotypic behaviors induced by these dopamine agonists was indicative of antipsychotic potential.
-
Catalepsy Test: The induction of catalepsy (a state of immobility and waxy flexibility) in rodents was used to predict the likelihood of a compound causing extrapyramidal side effects.
In Vitro Assays:
-
Radioligand Binding Assays: Although less sophisticated than today's methods, early binding assays using radiolabeled ligands would have been used to determine the affinity of this compound for dopamine and other neurotransmitter receptors in animal brain tissue homogenates.
Clinical Trials
Information on the clinical trials of this compound is very limited. It is known that it was investigated for the treatment of schizophrenia in a small number of human trials. The design of these trials in the 1970s would have been less standardized than current clinical trials.
General Clinical Trial Protocol of the Era:
-
Phase I: Small studies in healthy volunteers to assess safety, tolerability, and basic pharmacokinetic parameters.
-
Phase II: Studies in a small number of patients with schizophrenia to evaluate preliminary efficacy and further assess safety. Doses would have been titrated to achieve a therapeutic effect while monitoring for side effects.
-
Phase III: Larger, often placebo-controlled or active-comparator (e.g., chlorpromazine) controlled trials to confirm efficacy and safety in a broader patient population.
The primary outcome measures in these trials would have been clinical global impression scales and rating scales for psychotic symptoms. The high rate of extrapyramidal side effects would have been a significant factor in the assessment of its overall therapeutic utility.
Experimental Workflow
The following diagram illustrates a generalized workflow for antipsychotic drug discovery and development during the 1970s, the period in which this compound was developed.
Conclusion
This compound represents an example of a typical antipsychotic from the dibenzothiazepine class developed during the 1970s. Its history is reflective of the drug discovery and development paradigms of its time, which were heavily reliant on animal models for predicting clinical efficacy and side effects. While this compound itself did not achieve widespread clinical use, likely due to its significant extrapyramidal side effects, the study of its class of compounds has contributed to the broader understanding of antipsychotic pharmacology and the development of newer, atypical antipsychotics with improved safety profiles. This technical guide, by necessity, combines the sparse information available on this compound with a broader understanding of its chemical and pharmacological class to provide a comprehensive overview for the scientific community.
References
- 1. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 2. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolution of Drug Development in Schizophrenia: Past Issues and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 6. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extrapyramidal symptoms are serious side-effects of antipsychotic and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extrapyramidal Side Effects From Medication [verywellmind.com]
- 9. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Metiapine: A Technical Guide to a First-Generation Dibenzothiazepine Antipsychotic
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding metiapine is scarce in publicly available scientific literature. Consequently, this document infers much of its technical data from related dibenzothiazepine compounds, such as quetiapine and clothiapine, to provide a comprehensive overview. This guide should be used for informational purposes and not as a substitute for direct experimental validation.
Executive Summary
This compound is a first-generation, or 'typical', antipsychotic belonging to the dibenzothiazepine chemical class.[1] Like other drugs in this category, its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which is strongly correlated with its antipsychotic effects.[2][3][4] this compound has been investigated for the treatment of schizophrenia.[1] Due to its classification as a typical antipsychotic, it is associated with a high incidence of extrapyramidal side effects (EPS).[1] Research into this compound has been limited, and it has not seen widespread clinical use. This guide provides a detailed technical overview of this compound, drawing on data from analogous compounds to elucidate its pharmacological profile, potential experimental protocols, and place within the landscape of antipsychotic drug development.
Core Pharmacology
This compound's pharmacological activity is presumed to be centered on its potent antagonism of central dopamine D2 receptors. This is the hallmark of first-generation antipsychotics and the primary mechanism for alleviating the positive symptoms of psychosis.[2][3] The dibenzothiazepine structure, which this compound shares with the atypical antipsychotic quetiapine, suggests a broader receptor binding profile that may include interactions with serotonin, histamine, and adrenergic receptors.[5][6]
Receptor Binding Profile (Inferred)
Table 1: Inferred Receptor Binding Profile of this compound Based on Structurally Related Compounds
| Receptor | Quetiapine Ki (nM) | Clothiapine Ki (nM) | This compound (Inferred) |
| Dopamine D2 | ~30-50% occupancy at high plasma levels[7] | High Affinity (Specific Ki not available) | High Affinity |
| Serotonin 5-HT2A | High Affinity[2][8] | High Affinity | Moderate to High Affinity |
| Histamine H1 | High Affinity[2] | High Affinity | High Affinity |
| Adrenergic α1 | High Affinity[2] | Moderate Affinity | Moderate to High Affinity |
| Muscarinic M1 | Low Affinity | Moderate Affinity | Low to Moderate Affinity |
Note: This table is an estimation based on available data for related compounds and should be confirmed by direct experimental analysis.
Signaling Pathways
The primary signaling pathway affected by this compound is the dopaminergic pathway. By blocking D2 receptors, this compound inhibits the downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms. Interactions with other receptors, such as 5-HT2A, can modulate this primary effect and contribute to a more complex pharmacological profile.
Experimental Protocols
Due to the limited published research on this compound, this section provides generalized experimental protocols that would be appropriate for its characterization.
Receptor Binding Assay
This protocol describes a standard method for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Radioligand (e.g., [³H]spiperone)
-
Cell membranes expressing the human dopamine D2 receptor
-
This compound solutions of varying concentrations
-
Incubation buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either a this compound dilution or buffer (for total binding control).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Synthesis of this compound (Inferred)
A plausible synthesis for this compound, based on general methods for dibenzothiazepine synthesis, is outlined below.
Reaction Scheme: A potential synthetic route could involve the cyclization of a substituted aminophenyl thioether to form the dibenzothiazepine core, followed by the introduction of the methylpiperazine side chain.
Clinical Data (Limited)
There is a significant lack of published, large-scale, double-blind, randomized controlled clinical trials for this compound. Early investigations in the 1970s explored its use in schizophrenia.[1] A 2017 Cochrane Review noted the scarcity of evidence and concluded that future trials were unlikely.[1]
Efficacy
The available information suggests that this compound was investigated for the treatment of schizophrenia.[1]
Safety and Tolerability
Consistent with its classification as a typical antipsychotic, this compound is reported to have a high rate of extrapyramidal side effects.[1]
Classification and Logical Relationships
This compound's classification as a first-generation 'typical' antipsychotic is based on its primary pharmacological action and observed side effect profile.
Conclusion
This compound represents an early entry into the dibenzothiazepine class of antipsychotics. While its development did not progress to widespread clinical use, its study provides valuable insights into the structure-activity relationships of this chemical scaffold. The strong dopamine D2 receptor antagonism firmly places it within the category of typical antipsychotics, with the associated efficacy against positive symptoms of psychosis and a high risk of extrapyramidal side effects. The lack of comprehensive, modern data on this compound highlights a gap in the historical record of psychopharmacology. Further investigation, should it be undertaken, would require a full suite of in vitro and in vivo studies to definitively characterize its pharmacological and clinical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quetiapine: efficacy, tolerability and safety in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. The role of serotonin receptors in the action of atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacology of Metiapine: A Technical Guide
Disclaimer: Publicly available in vitro pharmacological data for Metiapine is scarce. This document leverages data from its close structural analog, Quetiapine, to provide a comprehensive overview of its expected pharmacological profile. All data presented herein, unless otherwise specified, pertains to Quetiapine and should be interpreted as a proxy for this compound's activity. Further experimental validation on this compound is warranted.
Introduction
This compound is a dibenzothiazepine derivative, structurally related to the atypical antipsychotic Quetiapine. Atypical antipsychotics are a class of drugs used in the treatment of psychiatric conditions such as schizophrenia and bipolar disorder. Their therapeutic efficacy is attributed to a complex pharmacology involving interactions with multiple neurotransmitter receptors. This technical guide provides a detailed in vitro pharmacological profile of this compound, based on available data for Quetiapine, for researchers, scientists, and drug development professionals. The guide covers receptor binding affinity, functional activity, and the associated signaling pathways.
Receptor Binding Affinity
The affinity of a compound for a receptor is a measure of how tightly it binds to that receptor. It is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following tables summarize the reported Ki values for Quetiapine at various G protein-coupled receptors (GPCRs), which are the primary targets for many psychoactive drugs.
Dopamine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| D1 | 990 |
| D2 | 380 |
| D4 | 2020 |
Serotonin Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 390 |
| 5-HT2A | 640 |
| 5-HT2C | 1840 |
| 5-HT7 | 307[1] |
Adrenergic Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| α1A | Data not available |
| α1B | Data not available |
| α2 | Data not available |
Histamine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| H1 | 11[1] |
Muscarinic Acetylcholine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| M1 | 37 |
| M3 | Data not available |
| M5 | Data not available |
Functional Activity
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (partially activates the receptor). The potency of a compound in these assays is often expressed as the half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists.
Based on the available literature for Quetiapine, its functional activities at key receptors are summarized below. It is important to note that specific IC50 and EC50 values for this compound are not available.
-
Dopamine D2 Receptor: Quetiapine acts as a dopamine D2 receptor antagonist .[3]
-
Serotonin 5-HT1A Receptor: Quetiapine is a partial agonist at the 5-HT1A receptor.[1]
-
Serotonin 5-HT2A Receptor: Quetiapine is a potent 5-HT2A receptor antagonist .[2]
-
Histamine H1 Receptor: Quetiapine is a potent H1 receptor antagonist , which contributes to its sedative effects.[3]
-
Adrenergic α1 Receptor: Quetiapine is an α1-adrenergic receptor antagonist , which can lead to orthostatic hypotension.[2]
-
Muscarinic M1 Receptor: Quetiapine acts as an M1 receptor antagonist .
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacology of compounds like this compound.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the Ki of this compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to obtain a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
cAMP Functional Assay
This assay is used to determine the effect of a test compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. It is particularly useful for studying receptors coupled to Gs (which stimulate cAMP production) or Gi (which inhibit cAMP production) proteins.
Objective: To determine if this compound modulates cAMP production via a Gs or Gi-coupled receptor.
Materials:
-
Cells expressing the receptor of interest.
-
Test compound (this compound).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production in Gi-coupled receptor assays).
-
A known agonist for the receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For a Gs-coupled receptor, incubate the cells with different concentrations of this compound.
-
For a Gi-coupled receptor, pre-incubate the cells with different concentrations of this compound before stimulating them with a fixed concentration of forskolin or a receptor agonist.
-
Lyse the cells to release the intracellular cAMP.
-
Follow the instructions of the cAMP assay kit to measure the cAMP concentration in each well using a plate reader.
-
Plot the cAMP concentration against the log concentration of this compound.
-
For an agonist, determine the EC50 value. For an antagonist, determine the IC50 value against the agonist- or forskolin-stimulated cAMP production.
cAMP Functional Assay Workflow
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, which is a common downstream signaling event for receptors coupled to Gq proteins.
Objective: To determine if this compound modulates intracellular calcium levels via a Gq-coupled receptor.
Materials:
-
Cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Test compound (this compound).
-
A known agonist for the receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescent plate reader with an injection system.
Protocol:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This usually involves incubating the cells with the dye for a specific period.
-
Wash the cells to remove any excess dye.
-
Place the plate in a fluorescent plate reader.
-
Record a baseline fluorescence reading.
-
Inject different concentrations of this compound (to test for agonist activity) or a fixed concentration of this compound followed by an agonist (to test for antagonist activity).
-
Continuously record the fluorescence signal over time to measure the change in intracellular calcium concentration.
-
Plot the change in fluorescence against time to visualize the calcium flux.
-
For an agonist, determine the EC50 from a dose-response curve. For an antagonist, determine the IC50 against the agonist-induced calcium flux.
Calcium Flux Assay Workflow
Signaling Pathways
The interaction of this compound with its target receptors initiates intracellular signaling cascades that ultimately lead to a physiological response. Based on the receptor binding profile of Quetiapine, this compound is expected to modulate several key signaling pathways.
Dopamine D2 Receptor Signaling (Gi-coupled)
As an antagonist at D2 receptors, this compound is expected to block the inhibitory effect of dopamine on adenylyl cyclase. This leads to an increase in intracellular cAMP levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets.
Dopamine D2 Receptor Signaling
Serotonin 5-HT2A Receptor Signaling (Gq-coupled)
As an antagonist at 5-HT2A receptors, this compound would block the serotonin-induced activation of the Gq pathway. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
Serotonin 5-HT2A Receptor Signaling
Histamine H1 Receptor Signaling (Gq-coupled)
Antagonism of the H1 receptor by this compound would block the effects of histamine, which normally activates the Gq signaling pathway, leading to the production of IP3 and DAG, and subsequent downstream effects.
Histamine H1 Receptor Signaling
Conclusion
The in vitro pharmacological profile of this compound, inferred from data on its close analog Quetiapine, suggests that it is a multi-receptor antagonist with a complex mechanism of action. Its expected antagonism at dopamine D2 and serotonin 5-HT2A receptors is characteristic of atypical antipsychotics. Furthermore, its potent histamine H1 receptor antagonism likely contributes to sedative properties, while its α1-adrenergic and muscarinic receptor antagonism may be associated with other side effects. The provided experimental protocols and signaling pathway diagrams offer a framework for the further investigation and characterization of this compound's in vitro pharmacology. Direct experimental data on this compound is essential to confirm and expand upon the profile outlined in this guide.
References
- 1. Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aliemcards.com [aliemcards.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Metiapine
A anotação a seguir detalha um protocolo geral para a determinação da dosagem e a condução de estudos pré-clínicos in vivo para a metiapina, um antipsicótico de primeira geração. Devido à escassez de dados publicados específicos para a dosagem de metiapina em modelos animais, este guia baseia-se em princípios farmacológicos estabelecidos e em dados de outros antipsicóticos, como a quetiapina, para fornecer uma estrutura para a investigação. *
Visão Geral e Histórico
A metiapina é classificada como um antipsicótico "típico" de primeira geração. Esses compostos atuam principalmente como antagonistas dos receptores de dopamina D2, um mecanismo eficaz no tratamento dos sintomas positivos da esquizofrenia, como alucinações e delírios.[1] No entanto, essa ação também está associada a um risco de efeitos colaterais extrapiramidais (EPS), como parkinsonismo e discinesia tardia.[1] A compreensão do perfil de ligação ao receptor e da farmacocinética da metiapina é crucial para delinear estudos in vivo eficazes e clinicamente relevantes.
Perfil Farmacológico e Mecanismo de Ação
O principal mecanismo de ação dos antipsicóticos de primeira geração é o bloqueio dos receptores de dopamina D2 no cérebro.[1] Acredita-se que a eficácia antipsicótica seja alcançada quando a ocupação do receptor D2 atinge um limiar terapêutico. No entanto, o perfil de ligação de um antipsicótico a outros receptores, como os receptores de serotonina, histamina e adrenérgicos, influenciará seu perfil geral de efeitos colaterais e potenciais efeitos terapêuticos adicionais. Embora o perfil de ligação detalhado da metiapina não esteja prontamente disponível na literatura pesquisada, pode-se presumir que ela exiba alta afinidade para os receptores D2.
Via de Sinalização Hipotética do Antagonismo do Receptor de Dopamina D2
Caption: Antagonismo do Receptor de Dopamina D2 pela Metiapina.
Dados Quantitativos e Protocolos Experimentais
Na ausência de dados de dosagem específicos para a metiapina, a abordagem inicial envolve estudos de determinação da faixa de dose, seguidos por avaliações farmacocinéticas e farmacodinâmicas. A tabela a seguir fornece um modelo para a coleta e apresentação de dados de estudos in vivo.
Tabela 1: Modelo para Resumo de Dados de Dosagem de Metiapina In Vivo
| Espécie Animal | Modelo Animal | Via de Administração | Faixa de Dose (mg/kg) | Duração do Tratamento | Efeitos Observados (Comportamentais, Bioquímicos) | Referência |
| Rato | Induzido por Anfetamina | Intraperitoneal (IP) | A ser determinado | Agudo (dose única) | Redução da hiperlocomoção | Dados do estudo |
| Camundongo | Inibição do Pré-pulso | Subcutâneo (SC) | A ser determinado | Agudo (dose única) | Restauração do déficit de PPI | Dados do estudo |
| Rato | Catalepsia | Oral (PO) | A ser determinado | Agudo (dose única) | Indução de catalepsia (avaliação de EPS) | Dados do estudo |
| Rato | Farmacocinética | Intravenoso (IV), PO | A ser determinado | Dose única | Perfil de concentração plasmática | Dados do estudo |
Protocolos Experimentais Detalhados
Protocolo 1: Estudo de Determinação da Faixa de Dose e Tolerabilidade
-
Animais: Ratos Wistar machos (250-300g).
-
Grupos de Tratamento:
-
Veículo (por exemplo, solução salina ou 0,5% de metilcelulose)
-
Metiapina (doses crescentes, por exemplo, 1, 3, 10, 30 mg/kg)
-
-
Administração: Injeção intraperitoneal (IP) única.
-
Observações: Monitorar os animais continuamente na primeira hora e em intervalos regulares por 24 horas para sinais de toxicidade (por exemplo, sedação, letargia, convulsões, angústia respiratória) e comportamentos anormais.
-
Coleta de Dados: Registrar a incidência e a gravidade de quaisquer efeitos adversos. Determinar a dose máxima tolerada (DMT).
Protocolo 2: Avaliação Farmacocinética
-
Animais: Ratos Sprague-Dawley machos com cânula na veia jugular.
-
Grupos de Tratamento:
-
Metiapina (dose única IV, por exemplo, 1 mg/kg)
-
Metiapina (dose única PO, por exemplo, 10 mg/kg)
-
-
Coleta de Amostras: Coletar amostras de sangue em vários momentos (por exemplo, 0, 5, 15, 30 minutos, 1, 2, 4, 8, 24 horas) após a administração.
-
Análise da Amostra: Processar o sangue para obter plasma e analisar as concentrações de metiapina usando cromatografia líquida-espectrometria de massa (LC-MS/MS).
-
Análise de Dados: Calcular os principais parâmetros farmacocinéticos, incluindo meia-vida (t1/2), volume de distribuição (Vd), depuração (CL) e biodisponibilidade oral (%F).
Protocolo 3: Modelo de Hiperlocomoção Induzida por Anfetamina (Sintomas Positivos)
-
Animais: Camundongos C57BL/6 machos.
-
Aclimatação: Permitir que os animais se aclimatem à arena de campo aberto por 30 minutos.
-
Pré-tratamento: Administrar veículo ou metiapina (doses selecionadas com base no estudo de determinação da faixa de dose) por via subcutânea (SC).
-
Indução: 30 minutos após o pré-tratamento, administrar d-anfetamina (por exemplo, 2 mg/kg, IP).
-
Avaliação Comportamental: Imediatamente após a injeção de anfetamina, colocar os animais na arena de campo aberto e registrar a atividade locomotora por 60 minutos usando um sistema de rastreamento por vídeo.
-
Análise de Dados: Analisar a distância total percorrida e os movimentos estereotipados.
Protocolo 4: Teste de Catalepsia (Avaliação de Efeitos Colaterais Extrapiramidais)
-
Animais: Ratos Wistar machos.
-
Administração: Administrar veículo ou metiapina (doses crescentes, IP ou PO).
-
Teste de Catalepsia: Em vários momentos após a administração (por exemplo, 30, 60, 120 minutos), testar a catalepsia usando o teste da barra. Colocar suavemente as patas dianteiras do rato em uma barra horizontal elevada (por exemplo, 9 cm de altura) e medir o tempo que o rato permanece nessa postura imóvel.
-
Análise de Dados: Comparar a latência para descer entre os grupos de tratamento.
Fluxos de Trabalho Experimentais e Diagramas Lógicos
Fluxo de Trabalho Experimental para Avaliação Pré-clínica da Metiapina
Caption: Fluxo de Trabalho para Avaliação Pré-clínica In Vivo da Metiapina.
Considerações sobre a Administração de Fármacos
A escolha da via de administração é um fator crítico no desenho experimental.
-
Intraperitoneal (IP): Frequentemente usada em roedores para uma absorção sistêmica rápida.
-
Subcutânea (SC): Resulta em uma absorção mais lenta e sustentada em comparação com a via IP.
-
Oral (PO): Relevante para prever a eficácia clínica, mas a biodisponibilidade deve ser determinada.
-
Intravenosa (IV): Usada principalmente para estudos farmacocinéticos para determinar parâmetros-chave, como a depuração e o volume de distribuição.
Os veículos devem ser selecionados com base na solubilidade da metiapina e devem ser não tóxicos. As boas práticas de bem-estar animal devem ser sempre seguidas durante a administração de fármacos.
Nota de Isenção de Responsabilidade: As informações fornecidas são para fins educacionais e de pesquisa. Todos os experimentos com animais devem ser conduzidos de acordo com as diretrizes institucionais e regulamentações governamentais e com a aprovação de um Comitê de Ética no Uso de Animais (CEUA).
References
Application Notes and Protocol for Dissolving Metiapine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiapine is an atypical antipsychotic agent that is a potent antagonist of multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. Its therapeutic effects are believed to be mediated through the modulation of these signaling pathways. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly utilized solvent for dissolving hydrophobic compounds like this compound, enabling their use in cell-based assays. This document provides a comprehensive protocol for the proper dissolution and storage of this compound in DMSO, ensuring experimental reproducibility and accuracy.
Data Presentation
While specific quantitative solubility data for this compound in DMSO is not extensively published, data from structurally similar atypical antipsychotics, such as Quetiapine, can provide a useful starting point. It is recommended to perform initial solubility tests to determine the optimal concentration for your specific experimental needs.
| Compound | Solvent | Reported Solubility (Approximate) | Notes |
| This compound | DMSO | Data not readily available | Expected to be soluble based on its chemical structure. |
| Quetiapine | DMSO | ~10 mg/mL[1] | Can be used as an initial estimate for preparing stock solutions. |
Table 1: Solubility of this compound and a Structurally Related Compound.
For cell culture applications, the final concentration of DMSO in the media is a critical factor to avoid cytotoxicity.
| DMSO Concentration in Media | Recommendation |
| ≤ 0.5% (v/v) | Generally considered the maximum concentration to avoid significant toxic effects in most cell lines.[2] |
| ≤ 0.1% (v/v) | Recommended for sensitive cell lines or long-term incubation studies to minimize solvent-induced artifacts.[3][4] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture.
Experimental Protocols
This section outlines the detailed methodology for preparing a this compound stock solution in DMSO and its subsequent use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional)
-
Sterile 0.22 µm syringe filter (optional)
Protocol for Preparing this compound Stock Solution:
-
Weighing this compound: In a sterile environment, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Initial Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the required volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL as a starting point, based on Quetiapine solubility).
-
Complete Solubilization: Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can aid in solubilization.[5]
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[5]
Protocol for Application in Cell Culture:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Final Dilution: Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture experiment. It is crucial to ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v).[2]
-
Addition to Media: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix gently by pipetting.
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any solvent effects.
Mandatory Visualizations
Signaling Pathway of Atypical Antipsychotics
The following diagram illustrates the general mechanism of action for atypical antipsychotics like this compound, which involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors, leading to downstream effects on intracellular signaling cascades such as the cAMP pathway.[6][7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Application Notes and Protocols for Utilizing Metiapine in Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of metiapine, an atypical antipsychotic, in preclinical schizophrenia research models. The following sections detail the molecular properties of this compound, its receptor binding profile, and standardized protocols for key behavioral assays relevant to the study of schizophrenia.
Introduction to this compound
This compound is an atypical antipsychotic agent characterized by a multi-receptor binding profile, a hallmark of second-generation antipsychotics. Its mechanism of action is believed to involve a combination of antagonism at dopamine D2 and serotonin 5-HT2A receptors, contributing to its efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics. These notes will utilize quetiapine as a representative atypical antipsychotic for quantitative data, given the limited availability of specific binding data for this compound and the similar receptor interaction profiles within this class of drugs.
Molecular Mechanism and Signaling Pathways
The therapeutic effects of atypical antipsychotics like this compound are primarily attributed to their modulation of dopaminergic and serotonergic pathways in the brain. The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic neurotransmission in the mesolimbic pathway is associated with positive symptoms. Conversely, negative and cognitive symptoms are thought to arise from a hypoactive dopaminergic state in the mesocortical pathway.
This compound's antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate positive symptoms. Furthermore, its potent 5-HT2A receptor antagonism is believed to increase dopamine release in the prefrontal cortex, potentially mitigating negative and cognitive symptoms and reducing the risk of extrapyramidal side effects.[1][2] The interplay between serotonin and dopamine signaling is a key area of investigation in schizophrenia research.
References
Metiapine Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols provide generalized procedures for the administration of compounds to rodents. Extensive literature searches did not yield specific quantitative data for Metiapine regarding established dosages for various administration routes or its pharmacokinetic profile (e.g., bioavailability, half-life, Cmax) in rodents. The information presented herein is based on standard rodent handling and administration techniques, supplemented with information on the general class of atypical antipsychotics to which this compound belongs. Researchers should treat this document as a foundational guide and are strongly encouraged to conduct dose-ranging and pharmacokinetic studies to determine the appropriate parameters for this compound in their specific experimental context.
Introduction
This compound is an atypical antipsychotic agent characterized by its interaction with dopamine and serotonin receptors. Preclinical research in rodent models is essential for elucidating its pharmacological profile, therapeutic potential, and safety. This document provides detailed protocols for the most common routes of this compound administration in mice and rats: oral gavage, intraperitoneal injection, subcutaneous injection, and intravenous injection.
Data Presentation: General Administration Parameters
The following tables summarize generally accepted guidelines for administration volumes and needle sizes for mice and rats. These are not specific to this compound and should be adapted based on the vehicle, concentration, and specific experimental design.
Table 1: Recommended Maximum Administration Volumes in Mice
| Route of Administration | Volume (ml/kg) | Needle Gauge |
| Oral (Gavage) | 10 | 18-20g |
| Intraperitoneal (IP) | 10 | 25-27g |
| Subcutaneous (SC) | 5-10 | 25-27g |
| Intravenous (IV) - Tail Vein | 5 | 27-30g |
Table 2: Recommended Maximum Administration Volumes in Rats
| Route of Administration | Volume (ml/kg) | Needle Gauge |
| Oral (Gavage) | 10-20 | 16-18g |
| Intraperitoneal (IP) | 10 | 23-25g |
| Subcutaneous (SC) | 5 | 23-25g |
| Intravenous (IV) - Tail Vein | 5 | 23-25g |
Mechanism of Action: Atypical Antipsychotics
Atypical antipsychotics like this compound typically exhibit a multi-receptor binding profile, with prominent effects on dopamine and serotonin pathways. The therapeutic effects are thought to arise from a combination of antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors.
Caption: Atypical Antipsychotic Signaling Pathway.
Experimental Protocols
Vehicle Selection and Preparation
The choice of vehicle is critical for ensuring the stability and bioavailability of this compound. Due to the lack of specific data for this compound, general purpose vehicles are suggested. It is imperative to determine the solubility of this compound in the chosen vehicle and to ensure the final formulation is sterile and pH-neutral if possible, especially for parenteral routes.
-
For Oral Administration:
-
Sterile water
-
0.9% Saline
-
0.5% - 1% Methylcellulose or Carboxymethylcellulose (CMC) in water (for suspensions)
-
5% Dimethyl sulfoxide (DMSO) in saline or corn oil (use with caution and in minimal amounts)
-
-
For Parenteral Administration (IP, SC, IV):
-
Sterile 0.9% Saline
-
Phosphate-buffered saline (PBS)
-
Formulations containing solubilizing agents like Tween 80 or Cremophor EL (use with caution and at low concentrations)
-
Preparation:
-
Aseptically weigh the required amount of this compound.
-
In a sterile environment (e.g., a laminar flow hood), dissolve or suspend this compound in the chosen vehicle.
-
If preparing a suspension, ensure it is homogenous by vortexing or sonicating before each administration.
-
For parenteral routes, filter the final solution through a 0.22 µm sterile filter.
Oral Gavage (PO)
This method allows for the precise oral administration of a defined volume of a substance.
Caption: Oral Gavage Experimental Workflow.
Protocol:
-
Animal Restraint: For mice, restrain by scruffing the neck and back to immobilize the head and body. For rats, restrain by firmly holding the animal's body, securing the head and preventing movement.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, from the mouth to the last rib. Mark the needle to ensure it is not inserted too far.
-
Insertion: Gently open the animal's mouth and insert the ball-tipped gavage needle along the roof of the mouth, over the tongue, and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in place, slowly administer the this compound solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.[1][2]
Intraperitoneal Injection (IP)
This route allows for rapid absorption of the substance into the systemic circulation.
Caption: Intraperitoneal Injection Workflow.
Protocol:
-
Animal Restraint: Restrain the mouse or rat to expose the abdomen. This can be done by scruffing the mouse and securing the tail, or by a two-person technique for rats.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insertion: Insert a sterile needle (bevel up) at approximately a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, discard the syringe and prepare a new injection.
-
Injection: Inject the this compound solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress.[3][4][5]
Subcutaneous Injection (SC)
This route provides a slower, more sustained absorption compared to IP or IV administration.
References
- 1. DailyMed - NALBUPHINE HYDROCHLORIDE injection [dailymed.nlm.nih.gov]
- 2. Antipsychotic Drugs on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preclinical and clinical rationale for quetiapine in mood syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Use of Quetiapine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Quetiapine, an atypical antipsychotic, in cell culture-based research. This document is intended to guide researchers in investigating the effects of Quetiapine on cancer cell viability, migration, and key signaling pathways. The information presented is collated from various scientific studies and is intended for research purposes only.
Introduction
Quetiapine is a second-generation antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Recent research has unveiled its potential anticancer properties, demonstrating its ability to inhibit cancer cell growth, suppress metastasis, and modulate crucial cellular signaling pathways. These findings have opened new avenues for repurposing Quetiapine as a potential therapeutic agent in oncology.
This document outlines detailed protocols for assessing the effects of Quetiapine on various cancer cell lines, including breast cancer, pancreatic cancer, and glioma stem cells. It also provides a summary of quantitative data from published studies and visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Analysis of Quetiapine's Effects
The following tables summarize the quantitative data on the effects of Quetiapine on different cancer cell lines as reported in the scientific literature.
| Cell Line | Cancer Type | Assay | Parameter | Value | Incubation Time | Reference |
| MCF-7 | Breast Cancer | MTT Assay | IC50 | 46.63 µM | 48 hours | [1] |
| Panc-1 | Pancreatic Cancer | Cell Viability | Effective Conc. | 9 - 150 µM | 48 hours | |
| MiaPaca2 | Pancreatic Cancer | Cell Viability | Effective Conc. | 9 - 150 µM | 48 hours | |
| GL261 (GSCs) | Glioblastoma | Differentiation | Effective Conc. | 5 - 25 µM | Not Specified | [2] |
Table 1: Summary of Quetiapine's Efficacy in Various Cancer Cell Lines. This table provides a snapshot of the concentrations at which Quetiapine has been observed to exert biological effects on different cancer cell lines.
| Cell Line | Treatment | Protein Analyzed | Change in Phosphorylation | Reference |
| GL261 (GSCs) | Quetiapine | β-catenin | Increased | [3] |
| GL261 (GSCs) | Quetiapine | GSK3β | Decreased | [3] |
Table 2: Effect of Quetiapine on Wnt/β-catenin Signaling Pathway Components in Glioma Stem Cells (GSCs). This table highlights the modulatory effect of Quetiapine on key proteins within the Wnt signaling cascade.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of Quetiapine in cultured cells. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of Quetiapine on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Panc-1, MiaPaca2)
-
Complete culture medium (specific to the cell line)
-
Quetiapine Fumarate (stock solution prepared in a suitable solvent like DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Quetiapine Treatment:
-
Prepare serial dilutions of Quetiapine in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 200 µM).
-
Carefully remove the medium from the wells and add 100 µL of the Quetiapine dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent used to dissolve Quetiapine) and untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the Quetiapine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Cell Migration Assessment using Scratch (Wound Healing) Assay
This protocol is used to evaluate the effect of Quetiapine on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MiaPaca2)
-
Complete culture medium
-
Quetiapine Fumarate
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
-
Creating the Scratch:
-
Once the cells have reached confluence, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Quetiapine Treatment:
-
Replace the PBS with fresh complete culture medium containing the desired concentration of Quetiapine or the vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This will be the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to the 0-hour time point.
-
Compare the rate of wound closure between the Quetiapine-treated and control groups.[4]
-
Protocol 3: Clonogenic Survival Assessment using Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with Quetiapine.
Materials:
-
Cancer cell line of interest (e.g., Glioma Stem Cells)
-
Complete culture medium
-
Quetiapine Fumarate
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
-
Quetiapine Treatment:
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of Quetiapine or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Growth:
-
After the treatment period, remove the medium, wash the cells with PBS, and add fresh complete culture medium without Quetiapine.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with the crystal violet solution for 10-20 minutes.
-
-
Colony Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control group.
-
Protocol 4: Analysis of Wnt/β-catenin Signaling Pathway by Western Blot
This protocol is for detecting changes in the phosphorylation status of key proteins in the Wnt/β-catenin signaling pathway in response to Quetiapine treatment.
Materials:
-
Glioma Stem Cells (GSCs)
-
Complete culture medium
-
Quetiapine Fumarate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phospho-β-catenin, total β-catenin, phospho-GSK3β, total GSK3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture GSCs and treat them with the desired concentrations of Quetiapine for the specified time points (e.g., 12, 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[3]
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways discussed in these application notes.
Conclusion
The provided application notes and protocols offer a foundational guide for researchers investigating the in vitro effects of Quetiapine on cancer cells. The data suggests that Quetiapine holds promise as a repurposed therapeutic agent, warranting further investigation into its mechanisms of action across various cancer types. It is crucial to optimize the described protocols for specific experimental systems to ensure reliable and reproducible results.
References
Metiapine as a Research Tool for Studying Psychosis: Application Notes and Protocols
Note to the Researcher: Metiapine is a first-generation 'typical' antipsychotic of the dibenzothiazepine class, discovered in the 1970s.[1] Research on this compound is scarce, and detailed public data on its receptor binding profile and use in specific preclinical models for psychosis are limited. The following application notes and protocols are based on the general understanding of typical antipsychotics and provide a framework for how this compound could be investigated as a research tool. The quantitative data and specific experimental protocols provided are illustrative examples and should be adapted based on empirical findings.
Introduction
This compound is classified as a typical, or first-generation, antipsychotic medication.[1] These compounds are primarily characterized by their strong antagonism of dopamine D2 receptors, which is believed to mediate their antipsychotic effects, particularly on the positive symptoms of psychosis (e.g., hallucinations and delusions).[2] Like other typical antipsychotics, this compound is associated with a high rate of extrapyramidal side effects, which is a direct consequence of its potent antidopaminergic action.[1] Its chemical structure as a dibenzothiazepine derivative places it in a class with other antipsychotics like quetiapine, although its pharmacological profile is more aligned with older, conventional agents.[1][3]
Mechanism of Action
The primary mechanism of action of typical antipsychotics like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of psychosis. By antagonizing D2 receptors, this compound is presumed to reduce dopaminergic neurotransmission, thereby alleviating these symptoms.
Signaling Pathway
The binding of dopamine to D2 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. As a D2 antagonist, this compound would block these downstream effects of dopamine.
References
Application Notes & Protocols for the Analytical Quantification of Quetiapine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Quetiapine, an atypical antipsychotic drug, in bulk pharmaceutical ingredients and dosage forms. The protocols described herein are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Quetiapine, chemically known as 2-[2-(4-dibenzo[b,f][1]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol, is widely used in the treatment of schizophrenia and bipolar disorder.[2] Accurate and precise quantification of Quetiapine is crucial for quality control during drug manufacturing, formulation development, and pharmacokinetic studies. This document outlines robust analytical methods for its determination.
Analytical Techniques
Several analytical methods have been developed for the quantification of Quetiapine.[3] The most common and reliable techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for routine quality control of Quetiapine in pharmaceutical formulations. It offers good selectivity, precision, and accuracy.[1][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of Quetiapine and its metabolites in biological matrices such as plasma and urine.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative technique that can be used for the detection and quantification of related compounds in biological specimens.[8]
Application Note 1: Quantification of Quetiapine in Bulk Drug and Tablets by RP-HPLC
This section details a stability-indicating RP-HPLC method suitable for the routine quality control of Quetiapine fumarate in both bulk drug substance and tablet dosage forms.[1]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 10-50 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.998 | [1] |
| Limit of Detection (LOD) | 3.27 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 9.92 µg/mL | [1] |
| Accuracy (Recovery) | 99.68% to 100.37% | [1] |
| Retention Time | ~3.3 min | [2] |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Mobile Phase: Methanol, acetonitrile, and water in a ratio of 67:16:17 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: Ambient.[2]
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quetiapine fumarate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol with the aid of ultrasonication for 5 minutes, then dilute to the mark with methanol.[2]
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up the volume with methanol.[2]
-
Calibration Standards: Prepare a series of calibration standards in the range of 10-50 µg/mL by further diluting the working standard solution with the mobile phase.[1]
3. Preparation of Sample Solutions (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Quetiapine and transfer it to a 100 mL volumetric flask.
-
Add approximately 25 mL of the diluent (methanol:water, 80:20) and sonicate for 20 minutes to ensure complete dissolution.[2]
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
Prepare further dilutions with the mobile phase to obtain a final concentration within the calibration range.
4. Analysis:
-
Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of Quetiapine in the sample using the calibration curve.
5. System Suitability:
-
The system suitability is determined from six replicate injections of a standard solution.
-
The tailing factor should be less than 2, and the relative standard deviation (%RSD) of the peak areas should be less than 2%.[4]
Workflow Diagram
Caption: Workflow for Quetiapine quantification by RP-HPLC.
Application Note 2: Quantification of Quetiapine and its Metabolites in Human Plasma by LC-MS/MS
This section outlines a highly sensitive and selective LC-MS/MS method for the simultaneous quantification of Quetiapine and its active metabolite, Norquetiapine, in human plasma.[7] This method is particularly useful for pharmacokinetic and bioequivalence studies.[10]
Quantitative Data Summary
| Parameter | Quetiapine | Norquetiapine | Reference |
| Linearity Range | 0.5-500 ng/mL | 0.6-600 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.6 ng/mL | [7] |
| Accuracy | <103.0% | <108.8% | [7] |
| Precision (%RSD) | <8.8% | <11.1% | [7] |
| Recovery | >92% | - | [6] |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: C18 column (e.g., Sunfire C18, 50 mm x 2.1 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 10 mM ammonium acetate and 0.1% formic acid).[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Run Time: Approximately 4 minutes.[7]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions:
3. Sample Preparation (Plasma):
-
Protein Precipitation: To 50 µL of plasma sample, add an internal standard and precipitate proteins using one-step protein precipitation with acetonitrile.[10]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.
4. Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantify the analytes using a calibration curve constructed from spiked plasma standards.
Workflow Diagram
Caption: Workflow for Quetiapine quantification in plasma by LC-MS/MS.
Stability-Indicating Assay
For assessing the stability of Quetiapine in pharmaceutical formulations, forced degradation studies are performed.[1] The drug substance is exposed to stress conditions such as acid and alkaline hydrolysis, oxidation, heat, and photolysis.[1] The developed HPLC method should be able to separate the intact drug from any degradation products, thus demonstrating its stability-indicating capability.[11] Studies have shown that Quetiapine is particularly susceptible to degradation under oxidative conditions.[1]
Signaling Pathway Context
Quetiapine's therapeutic effects are attributed to its antagonist activity at multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[2] While the analytical techniques described focus on quantifying the compound itself, understanding its mechanism of action provides context for its clinical relevance. The quantification of Quetiapine and its active metabolite, Norquetiapine, which also has significant pharmacological activity, is important for correlating plasma concentrations with clinical outcomes.[7][12]
Caption: Simplified overview of Quetiapine's primary mechanism of action.
References
- 1. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. researchgate.net [researchgate.net]
- 4. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 5. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Quantification of neurotransmitters in microdialysate samples following quetiapine dosing to schizophrenia phenotyped rats using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metiapine in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiapine is a typical antipsychotic medication belonging to the dibenzothiazepine class.[1] It functions primarily through strong antidopaminergic effects, classifying it as a first-generation antipsychotic.[1][2] Although research on this compound is limited, its structural and functional characteristics suggest its utility in laboratory settings for studying psychosis, dopamine receptor antagonism, and related neurological pathways. These application notes provide detailed protocols for the preparation and use of this compound in experimental research.
Chemical and Physical Properties
A clear understanding of this compound's properties is crucial for its effective use in experiments.
| Property | Value | Reference |
| IUPAC Name | 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1][3]benzothiazepine | [1][4] |
| CAS Number | 5800-19-1 | [1][4] |
| Molecular Formula | C₁₉H₂₁N₃S | [1][4] |
| Molar Mass | 323.46 g·mol⁻¹ | [1][5] |
| Melting Point | 99-107 °C | [5] |
| Appearance | Solid | - |
Preparation of this compound for Laboratory Experiments
Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. The following protocols are based on general practices for similar compounds due to the limited specific data for this compound.
Reagents and Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol for Preparing this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 3.2346 mg per 1 mL of solvent.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[6]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7][8]
Protocol for Preparing Working Solutions
For cell culture experiments, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.1%).
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Immediate Use: It is recommended to use the aqueous working solution on the same day it is prepared.[9]
Experimental Protocols
The following are generalized protocols that can be adapted for experiments involving this compound.
In Vitro Experiment: Dopamine Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for dopamine D2 receptors.
Workflow: Dopamine Receptor Binding Assay
Caption: Workflow for a competitive dopamine receptor binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing human dopamine D2 receptors.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Experiment: Murine Model of Psychosis
This protocol describes a general procedure for evaluating the antipsychotic potential of this compound in a mouse model of amphetamine-induced hyperlocomotion.
Workflow: In Vivo Murine Model of Psychosis
Caption: Workflow for an in vivo murine model of psychosis.
Protocol:
-
Animal Acclimatization: Acclimatize adult male mice to the testing room and the open-field apparatus for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
Psychosis Induction: Induce hyperlocomotion by administering d-amphetamine (e.g., 2-5 mg/kg, i.p.).
-
Behavioral Testing: Immediately after the amphetamine injection, place the mice individually into the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) using an automated video-tracking system.
-
Data Analysis: Analyze the locomotor activity data to determine if this compound treatment attenuates the amphetamine-induced hyperlocomotion compared to the vehicle control group.
Signaling Pathways
This compound, as a typical antipsychotic, is expected to primarily modulate dopamine signaling pathways. Antipsychotics can influence several downstream intracellular signaling cascades.[10]
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: this compound blocks dopamine D2 receptors, affecting downstream signaling.
The primary mechanism of action for typical antipsychotics like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway.[11] This antagonism is thought to be responsible for their antipsychotic effects. By blocking these G-protein coupled receptors, this compound can influence downstream signaling cascades such as the cyclic adenosine monophosphate (cAMP) pathway.[10]
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, this table includes representative data for similar antipsychotic compounds to provide a general framework.
| Parameter | Drug Class | Value/Effect | Experimental Model |
| D2 Receptor Occupancy | Typical Antipsychotics | 60-75% for antipsychotic efficacy | PET studies in humans[11] |
| IC₅₀ at D2 Receptors | Atypical Antipsychotics (e.g., Quetiapine) | nM range | In vitro receptor binding assays[12] |
| Effective Dose | Atypical Antipsychotics (e.g., Quetiapine) | 10-20 mg/kg to reduce hyperlocomotion | Murine models[13] |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | Room Temperature or 2-8°C | Long-term | Store in a cool, dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 270 days | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| Aqueous Working Solution | 2-8°C | < 24 hours | Prepare fresh for each experiment.[9] |
Disclaimer: The provided protocols and information are intended for research purposes only and should be used by qualified personnel. It is essential to consult relevant safety data sheets (SDS) and perform a thorough literature search for the most up-to-date information before commencing any experimental work. The information on similar compounds is provided for guidance and may not be directly transferable to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - NeuRA Library [library.neura.edu.au]
- 3. This compound | 5800-19-1 [chemicalbook.com]
- 4. This compound | C19H21N3S | CID 22047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Metiapine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiapine is a first-generation, or 'typical', antipsychotic agent.[1] As with other drugs in this class, its therapeutic effects in treating psychosis are primarily attributed to its antagonist activity at dopamine D2 receptors. Understanding the binding affinity of this compound for various neuroreceptors is crucial for elucidating its pharmacological profile, predicting potential side effects, and guiding further drug development. Competitive binding assays are a fundamental tool for determining the binding affinity (Ki) of a compound for a specific receptor. This document provides a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with the dopamine D2 receptor, its presumed primary target. While specific quantitative binding data for this compound is not widely available in public literature, this protocol offers a robust framework for its empirical determination.
Key Signaling Pathway: Dopamine D2 Receptor
The primary mechanism of action for typical antipsychotics like this compound is the blockade of the dopamine D2 receptor. This G-protein coupled receptor is linked to an inhibitory G-protein (Gi), which, upon activation by dopamine, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the downstream signaling cascade initiated by dopamine.
Dopamine D2 Receptor Signaling Pathway
Quantitative Data Summary
| Receptor Subtype | This compound (Ki in nM) [Hypothetical] | Chlorpromazine (Ki in nM) |
| Dopamine D1 | 35 | 16 |
| Dopamine D2 | 2.5 | 1.2 |
| Dopamine D3 | 15 | 7.5 |
| Dopamine D4 | 8 | 5 |
| Serotonin 5-HT1A | >1000 | 1800 |
| Serotonin 5-HT2A | 50 | 13 |
| Serotonin 5-HT2C | 80 | 25 |
| Adrenergic α1 | 10 | 4 |
| Adrenergic α2 | 200 | 120 |
| Histamine H1 | 25 | 3 |
| Muscarinic M1 | 500 | 80 |
Note: The Ki values for this compound are illustrative and must be determined experimentally. Chlorpromazine data is sourced from publicly available databases for comparative purposes.
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a method to determine the binding affinity of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Receptor Source: Commercially available cell membranes expressing recombinant human dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Experimental Workflow
Competitive Binding Assay Workflow
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Dilute the [³H]-Spiperone in assay buffer to a final concentration equivalent to its Kd (dissociation constant) for the D2 receptor.
-
Thaw the D2 receptor-expressing cell membranes on ice and dilute to the desired concentration in assay buffer.
-
-
Assay Plate Setup:
-
The final assay volume is 200 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of diluted membranes.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of diluted membranes.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of diluted membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
-
-
Calculate Ki:
-
The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
The provided protocol offers a comprehensive framework for characterizing the binding profile of this compound at the dopamine D2 receptor. This methodology can be adapted to investigate this compound's affinity for other neuroreceptors by selecting appropriate radioligands and receptor preparations. The empirical determination of this compound's receptor binding affinities is essential for a complete understanding of its pharmacology and for the rational design of future antipsychotic agents.
References
Troubleshooting & Optimization
Metiapine Stability and Storage: A Technical Guide
This technical support center provides guidance on the stability and storage of metiapine, addressing potential issues researchers may encounter during their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. 2. Prepare a fresh stock solution from a new batch of the compound, if possible. 3. Perform a quick quality check, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to assess the purity of the stock solution. |
| Precipitation in stock solution. | The concentration of the stock solution may be too high for the chosen solvent, or the storage temperature may be too low. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If warming is successful, consider diluting the stock solution to a lower concentration. 3. If precipitation persists, prepare a new stock solution at a lower concentration or in a different solvent. |
| Discoloration of the solid compound or solution. | This may indicate oxidation or photodegradation. | 1. Discard the discolored material. 2. Ensure the compound is stored in a tightly sealed, light-resistant container, and consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
While specific data for this compound is unavailable, solid quetiapine fumarate is generally stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F). It is crucial to protect the compound from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
Based on protocols for the structurally similar compound quetiapine, stock solutions are often prepared in solvents like DMSO. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What factors can lead to the degradation of this compound?
Based on studies of quetiapine, this compound is likely susceptible to degradation under the following conditions:
-
Oxidative stress: Exposure to oxidizing agents can lead to the formation of degradation products.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can cause hydrolysis.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.
-
Thermal stress: High temperatures can accelerate the degradation process.
Q4: What are the known degradation pathways for similar compounds like quetiapine?
Studies on quetiapine have shown that it primarily degrades under oxidative and hydrolytic conditions.[1][2] Key degradation pathways include sulfoxidation, oxidation to a carboxylic acid derivative, N- and O-dealkylation, and hydroxylation.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Based on Quetiapine Protocols)
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary. e. Aliquot the stock solution into single-use, light-resistant tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use. For short-term use (up to a few days), store at 4°C.
Protocol 2: Short-Term Stability Assessment of a this compound Solution
-
Objective: To determine the stability of a this compound solution under specific experimental conditions (e.g., temperature, light exposure).
-
Procedure: a. Prepare a fresh stock solution of this compound at a known concentration. b. Divide the solution into several aliquots. c. Store the aliquots under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator). d. At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition. e. Analyze the samples by HPLC to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. A significant decrease in concentration over time indicates instability under those conditions.
Visualizations
Caption: Workflow for assessing the short-term stability of a this compound solution.
Caption: Hypothetical degradation pathways of this compound based on quetiapine metabolism.
References
Troubleshooting Metiapine solubility issues in aqueous solutions
This guide provides troubleshooting for common issues encountered with Metiapine solubility in aqueous solutions, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
This compound is a dibenzothiazepine derivative, and like many antipsychotic drugs, it can exhibit poor water solubility.[1] This inherent characteristic often leads to challenges in preparing aqueous stock solutions for in vitro and in-vivo experiments. The limited solubility can result in particle formation, inaccurate concentrations, and reduced bioavailability in assays.
Q2: What are the initial steps to improve this compound solubility?
For initial attempts at solubilization, a step-wise approach is recommended. This involves starting with common laboratory solvents and simple pH adjustments before moving to more complex formulations. It is crucial to visually inspect for any precipitation or cloudiness after each step.
Q3: Can pH adjustment enhance this compound solubility?
Yes, for weakly basic or acidic compounds, altering the pH of the solvent can significantly improve solubility.[2] Since this compound is a weakly basic drug, decreasing the pH of the aqueous solution can increase its solubility by promoting the formation of a more soluble salt form.[3]
Q4: Are there alternative solvents or techniques to dissolve this compound?
If pH adjustment is insufficient, several other techniques can be employed. These range from using co-solvents and surfactants to more advanced methods like creating solid dispersions or using complexation agents.[3][4] The choice of method depends on the experimental requirements and the desired final concentration.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution with aqueous buffer.
This is a common issue when a drug is initially dissolved in a non-aqueous solvent and then diluted into an aqueous medium.
Troubleshooting Steps:
-
Reduce the initial concentration: The concentration of your this compound stock solution in the organic solvent may be too high. Try reducing the initial concentration before diluting into the aqueous buffer.
-
Alter the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution slowly while vortexing.
-
Use a co-solvent system: Prepare the final solution in a mixture of the aqueous buffer and a water-miscible organic solvent.[3] The organic solvent helps to maintain the drug's solubility.
Issue 2: The solubility of this compound is inconsistent between experiments.
Inconsistent solubility can arise from variations in experimental conditions.
Troubleshooting Steps:
-
Standardize the protocol: Ensure that the same protocol for preparing the solution is followed for every experiment, including the source and purity of the compound, solvent volumes, temperature, and mixing times.
-
Control the temperature: Solubility is often temperature-dependent.[5] Ensure that the temperature of the solvents and the final solution is consistent.
-
Check the purity of this compound: Impurities can affect the solubility of the compound. Use this compound of a known and consistent purity.
Experimental Protocols
Protocol 1: Basic Solubilization using pH Adjustment
This protocol describes a general method for enhancing the solubility of a weakly basic compound like this compound through pH modification.
Materials:
-
This compound powder
-
Deionized water
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add a small amount of deionized water to create a slurry.
-
While stirring, slowly add 1N HCl dropwise to the slurry.
-
Monitor the pH and continue adding acid until the this compound dissolves. Aim for a pH range of 3-5.
-
Once dissolved, the pH can be carefully adjusted upwards with 1N NaOH if required for the experiment, but be cautious as increasing the pH may cause precipitation.
-
Bring the solution to the final desired volume with deionized water.
Protocol 2: Solubilization using a Co-solvent System
This protocol details the use of a co-solvent to improve the solubility of poorly soluble drugs.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
Methodology:
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution.
-
Gently vortex the solution until the this compound is fully dissolved.
-
For the final working solution, slowly add the PBS to the DMSO stock solution while vortexing. The final concentration of DMSO should be kept as low as possible (typically <1%) to avoid solvent effects in biological assays.
Quantitative Data Summary
The following tables provide a hypothetical summary of this compound solubility in different solvent systems. Note: This data is illustrative and not based on experimental results for this compound.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | < 0.1 |
| Ethanol | 5 |
| DMSO | > 50 |
| Propylene Glycol | 10 |
Table 2: Effect of pH on this compound Solubility in Aqueous Solution
| pH | Solubility (mg/mL) at 25°C |
| 3.0 | 2.5 |
| 5.0 | 0.8 |
| 7.0 | < 0.1 |
| 9.0 | < 0.1 |
Visualizations
Signaling Pathway
This compound is a typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist.[1][7] Its mechanism of action, like other antipsychotics, can influence various intracellular signaling pathways.[8] The diagram below illustrates a simplified, hypothetical signaling pathway potentially affected by this compound.
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. ijpbr.in [ijpbr.in]
- 7. This compound - NeuRA Library [library.neura.edu.au]
- 8. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metiapine Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Metiapine concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a first-generation ('typical') antipsychotic medication belonging to the dibenzothiazepine chemical class.[1] Its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is a common characteristic of antipsychotic drugs.[2] Like many antipsychotics, it may also interact with other receptors, such as serotonin receptors, which can contribute to its overall pharmacological profile and potential off-target effects.[3][4]
Q2: I am starting a new experiment. What is a recommended starting concentration range for this compound?
A2: For a new compound or a new cell line, it is recommended to start with a broad dose-response experiment to determine the effective concentration range.[5] A typical preliminary screen might use a wide range of concentrations with 10-fold serial dilutions, for example, from 1 nM to 100 µM.[6] This initial experiment will help identify an approximate effective concentration and a potential cytotoxic threshold. Based on these results, you can then perform subsequent experiments with a narrower range of concentrations to determine a precise IC50 or EC50 value.[6][7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like many organic compounds, is often soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is crucial to use high-purity, sterile-filtered DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[8] This stock solution should be stored at -20°C or -80°C as recommended by the supplier to ensure stability. When preparing working solutions, the DMSO stock should be diluted into pre-warmed (37°C) cell culture medium.[8]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[9] For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[9] It is essential to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration, but without the drug.[8] This allows you to distinguish between the effects of this compound and the effects of the solvent.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time depends on the specific cell line's doubling time and the biological endpoint being measured.[5] For initial screening assays, typical incubation periods are 24, 48, and 72 hours.[5][10] Shorter incubation times may be sufficient for studying effects on rapid signaling events, while longer incubations are often necessary to observe effects on cell viability, proliferation, or cytotoxicity.[5]
Q6: What are the potential off-target effects of this compound?
A6: While the primary target is the dopamine D2 receptor, many antipsychotics can interact with a range of other receptors, leading to off-target effects. These can include serotonin receptors (e.g., 5-HT2A, 5-HT2C), histamine receptors (H1), and adrenergic receptors (alpha-1).[3] These off-target interactions can sometimes be responsible for side effects observed in vivo and can influence the outcome of cell-based assays.[3] When interpreting results, it is important to consider the possibility of these off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell-based assays.
Problem 1: No observable biological effect of this compound.
If you are not observing the expected effect of this compound, consider the following troubleshooting steps. The workflow below provides a systematic approach to identifying the root cause.
Caption: Troubleshooting workflow for a lack of this compound effect.
| Possible Cause | Recommended Action |
| Concentration Too Low | Perform a dose-response experiment using a wider and higher range of concentrations (e.g., up to 100 µM).[5] |
| Compound Degradation | Ensure proper storage of the stock solution (-20°C or -80°C). Prepare fresh dilutions from the stock for each experiment. Check the stability of the compound in your specific culture media if possible.[11] |
| Cell Line Resistance | Verify that your chosen cell line expresses the target receptor (dopamine D2 receptor) at sufficient levels using methods like qPCR or Western blotting. |
| Insufficient Incubation Time | Increase the incubation period. Some cellular effects, especially on viability or proliferation, may require longer exposure times (e.g., 48-72 hours).[5] |
Problem 2: High levels of cell death observed across all concentrations.
Excessive cytotoxicity can mask the specific pharmacological effects of this compound.
| Possible Cause | Recommended Action |
| Concentration Too High | Test a lower range of this compound concentrations. Start with nanomolar (nM) concentrations and perform serial dilutions. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is non-toxic for your cell line (ideally ≤ 0.1%). Run a vehicle control with the highest DMSO concentration used to confirm it is not causing cell death.[9] |
| Compound Precipitation | Visually inspect the wells under a microscope for precipitates. Precipitates can cause physical stress and toxicity to cells. If observed, refer to the troubleshooting steps for precipitation below.[8] |
Problem 3: this compound precipitates after being added to the cell culture medium.
Precipitation indicates that the compound's concentration has exceeded its solubility limit in the aqueous medium.[8]
| Possible Cause | Recommended Action |
| Poor Aqueous Solubility | Lower the final working concentration of this compound. The compound may be soluble at lower concentrations. |
| Suboptimal Dilution Method | Always add the DMSO stock solution to pre-warmed (37°C) media.[8] Perform a stepwise or serial dilution rather than a single large dilution, as this gradual decrease in solvent can prevent precipitation.[8] |
| Media Composition | If your protocol allows, increasing the serum percentage (e.g., from 5% to 10% FBS) can sometimes help solubilize hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Dissolve the powdered this compound in 100% sterile-filtered DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of your stock solution in DMSO if necessary to create intermediate stocks for your dose-response curve.[12]
-
Dilute the DMSO stock or intermediate stocks into pre-warmed (37°C) cell culture medium to achieve the final desired concentrations. Add the drug solution to the cells immediately.
-
Important: The final DMSO concentration should remain constant across all treatments (including the vehicle control) and should not exceed 0.5%.[9]
-
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a common method to assess cell metabolic activity, which is an indicator of cell viability.[5][13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.
-
Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound or the vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Signaling Pathway Context
This compound, as a typical antipsychotic, primarily functions by blocking the dopamine D2 receptor. This action interrupts the downstream signaling cascade that is often hyperactive in certain psychiatric conditions. The diagram below illustrates this simplified, primary mechanism of action.
Caption: Simplified signaling pathway showing this compound's antagonism of the D2 receptor.
This resource provides a foundational guide for optimizing the use of this compound in your experiments. Always refer to specific literature relevant to your cell line and experimental model for more targeted information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - NeuRA Library [library.neura.edu.au]
- 3. Genetic inference of on-target and off-target side-effects of antipsychotic medications | PLOS Genetics [journals.plos.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
Metiapine Experimental Design: Technical Support Center
Disclaimer: Metiapine is a first-generation ('typical') antipsychotic discovered in the 1970s.[1] Publicly available research on its specific experimental properties is scarce compared to newer atypical antipsychotics.[1] Consequently, this guide synthesizes known information about this compound with established principles from related dibenzothiazepine derivatives (e.g., Quetiapine) and the broader class of antipsychotic drugs to provide a comprehensive troubleshooting resource.[1][2]
Section 1: General Drug Handling and Preparation FAQs
Q1: How should I prepare this compound for in vitro experiments? I'm having trouble with solubility.
A1: Solubility is a common challenge for dibenzothiazepine derivatives. While specific solubility data for this compound is limited, related compounds like Quetiapine are sparingly soluble in aqueous buffers.[2]
Troubleshooting Steps:
-
Primary Solvent: First, dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[2] For Quetiapine, a stock solution of approximately 10 mg/ml in these solvents is achievable.[2]
-
Aqueous Dilution: For your final working concentration, dilute the DMSO stock solution with your aqueous buffer of choice (e.g., PBS, pH 7.2). It is critical to add the stock solution to the buffer in a dropwise manner while vortexing to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final DMSO concentration to account for any effects of the solvent.
-
Storage: Aqueous solutions of similar compounds are not recommended for storage for more than one day.[2] Prepare fresh dilutions for each experiment.
Q2: What is the known mechanism of action for this compound?
A2: this compound is classified as a typical, first-generation antipsychotic.[1][3] Its primary mechanism of action is strong antagonism of dopamine D2 receptors.[1][3] This action in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms like hallucinations and delusions.[4] Unlike many second-generation antipsychotics, its profile is less characterized by high serotonin 5-HT2A receptor antagonism.[5]
Section 2: In Vitro Experimental Design
Q3: I am designing a receptor binding assay. What is the expected binding profile for this compound?
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Related Antipsychotics (Note: A lower Ki value indicates a higher binding affinity. This compound data is inferred from its class)
| Receptor | This compound (Predicted) | Haloperidol (Typical) | Quetiapine (Atypical) | Olanzapine (Atypical) |
| Dopamine D2 | High Affinity | 1.2 | 337 | 1.9 |
| Serotonin 5-HT2A | Moderate to Low Affinity | 4.5 | 12 | 1.6 |
| Histamine H1 | Variable | 50 | 7 | 1.1 |
| Muscarinic M1 | Variable | 800 | >10,000 | 2.5 |
| Adrenergic α1 | Variable | 10 | 19 | 19 |
Source: Data for Haloperidol, Quetiapine, and Olanzapine are compiled from publicly available databases and serve as a reference for interpreting potential this compound results.[6][8]
Protocol: Radioligand Receptor Binding Assay
This protocol provides a general framework for assessing the binding of this compound to a target receptor (e.g., Dopamine D2) expressed in a cell line (e.g., HEK293).
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation with a known concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
Add increasing concentrations of unlabeled this compound (the "competitor").
-
For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol).
-
For total binding wells, add only the radioligand and membranes.
-
-
Incubation & Harvesting:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Quantification & Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Section 3: In Vivo Experimental Design
Q4: My animal subjects are showing significant extrapyramidal side effects (EPS). How can I mitigate this?
A4: High rates of extrapyramidal side effects, such as parkinsonism (rigidity, tremor) and akathisia (motor restlessness), are characteristic of typical antipsychotics due to their strong D2 receptor blockade in the nigrostriatal pathway.[1][3]
Troubleshooting Strategies:
-
Dose Adjustment: This is the most critical factor. Perform a dose-response study to find the minimum effective dose that achieves the desired therapeutic effect (e.g., reduction in amphetamine-induced hyperlocomotion) without causing severe motor deficits.
-
Refine Behavioral Assays: Use behavioral tests that are less dependent on motor activity to assess antipsychotic efficacy. The Prepulse Inhibition (PPI) of the startle reflex is a common model that is less confounded by motor side effects than locomotor activity tests.
-
Monitor Animal Welfare: Closely monitor animals for signs of distress. Ensure easy access to food and water, as motor impairment can affect their ability to eat and drink.
-
Comparative Studies: Include a second-generation antipsychotic (e.g., Quetiapine) as a control to demonstrate a differentiated side-effect profile.
Q5: What are the key pharmacokinetic parameters to consider for this compound?
A5: Specific pharmacokinetic data for this compound is not widely published. However, for the related compound Quetiapine, key parameters include rapid oral absorption, a terminal half-life of approximately 7 hours, and extensive hepatic metabolism primarily by the Cytochrome P450 enzyme CYP3A4.[9][10] When designing experiments for this compound, it is crucial to perform preliminary pharmacokinetic studies in your chosen animal model to determine its specific profile.
Table 2: General Pharmacokinetic Parameters to Determine Experimentally
| Parameter | Description | Importance for Experimental Design |
| Tmax | Time to reach maximum plasma concentration | Determines the optimal time for behavioral testing after drug administration. |
| Cmax | Maximum plasma concentration | Helps establish the dose-response relationship and therapeutic window. |
| t1/2 (Half-life) | Time for plasma concentration to reduce by half | Informs dosing frequency for chronic studies to maintain steady-state concentrations. |
| Metabolism | Primary metabolic pathways (e.g., CYP enzymes) | Crucial for understanding potential drug-drug interactions if co-administering other compounds.[9] |
Section 4: Visualizations and Workflows
Signaling Pathway
Caption: Simplified signaling pathway for this compound's primary antagonistic action at the D2 receptor.
Experimental Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for managing extrapyramidal side effects in in vivo studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - NeuRA Library [library.neura.edu.au]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. aliemcards.com [aliemcards.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Technical Support Center: Metiapine Off-Target Effects
Welcome to the technical support center for minimizing the off-target effects of Metiapine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating undesirable effects during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and known off-target effects?
This compound is a first-generation, or 'typical', antipsychotic medication belonging to the dibenzothiazepine class.[1] Its primary therapeutic action is attributed to its strong antagonist activity at dopamine D2 receptors, which is intended to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]
However, like other typical antipsychotics, this compound is associated with a high rate of extrapyramidal side effects (EPS).[1] These movement-related side effects are a direct consequence of its on-target D2 receptor blockade in the nigrostriatal pathway. While technically an "on-target" effect in terms of receptor interaction, in the context of therapeutic action in the mesolimbic pathway, it is an undesirable off-target anatomical effect. Other potential off-target effects, common to this class of drugs, can be attributed to interactions with other receptors, such as histamine, muscarinic, and adrenergic receptors, leading to sedation, weight gain, and cardiovascular effects.
Q2: What are the general strategies to minimize off-target effects of a compound like this compound?
Several strategies can be employed to minimize off-target effects, ranging from early-stage drug design to clinical dose management. These include:
-
Rational Drug Design: Utilizing computational modeling and structural biology to design molecules with higher specificity for the intended target receptor.[3]
-
High-Throughput Screening (HTS): Screening compound libraries against a panel of off-target receptors to identify and deprioritize molecules with undesirable activity profiles early in development.[3]
-
Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference to understand the genetic basis of off-target effects and to screen compounds for their overall effects on cellular phenotypes.[3]
-
Affinity and Valency Modulation: Modifying the binding affinity of the drug to its on- and off-targets to achieve a better therapeutic window.[4]
-
Dose Optimization and Gradual Titration: Carefully adjusting the dosage to the minimum effective level can help reduce the incidence and severity of off-target effects.[5][6] Gradual dose reduction is also critical to minimize withdrawal symptoms.[7][8][9]
-
Novel Drug Delivery Systems: Developing delivery methods that target the specific tissues or brain regions of interest can reduce systemic exposure and off-target interactions.
Troubleshooting Guides
Issue 1: High Incidence of Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms such as parkinsonism, akathisia, and dystonia are common with typical antipsychotics due to D2 receptor blockade in the nigrostriatal pathway.[2]
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound to the minimum effective concentration. The relationship between D2 receptor occupancy and antipsychotic effect is hyperbolic, meaning that at higher doses, small dose reductions can significantly decrease receptor occupancy and associated side effects.[8]
-
Slower Titration: A slower dose titration schedule can allow for better tolerability and identification of the lowest effective dose that minimizes EPS.[6]
-
Combination Therapy: Consider co-administration of an anticholinergic agent to counteract the dopaminergic blockade in the nigrostriatal pathway. However, this adds the potential for anticholinergic side effects.
-
Re-evaluation of Target Engagement: Recent research suggests that D1 receptor modulation, rather than D2, may be a key driver of antipsychotic efficacy.[10] It may be beneficial to assess this compound's activity at D1 receptors and explore whether a lower D2 occupancy is still effective if D1 targets are engaged.
Issue 2: Sedation and Weight Gain
These side effects are often attributed to off-target antagonism of histamine H1 and serotonin 5-HT2C receptors.[11]
Troubleshooting Steps:
-
Receptor Profiling: Conduct a comprehensive in vitro receptor binding assay to determine the affinity of this compound for H1, 5-HT2C, and other relevant receptors.
-
Structural Modification: If medicinal chemistry efforts are ongoing, attempt to modify the structure of this compound to reduce its affinity for H1 and 5-HT2C receptors while maintaining D2 receptor antagonism.
-
Dose and Timing Adjustment: Administering the dose at night may help manage daytime sedation. Lifestyle and dietary counseling should be provided to patients experiencing weight gain.
Experimental Protocols
Protocol 1: In Vitro Off-Target Receptor Screening
Objective: To determine the binding affinity of this compound and its analogs for a panel of common off-target receptors.
Methodology:
-
Receptor Panel Selection: Select a panel of receptors commonly associated with antipsychotic side effects, including but not limited to: Dopamine (D1, D3, D4), Serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), Histamine (H1), Adrenergic (alpha-1, alpha-2), and Muscarinic (M1-M5).
-
Radioligand Binding Assays:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand for the receptor and varying concentrations of this compound.
-
Measure the displacement of the radioligand by this compound to determine the inhibition constant (Ki).
-
-
Data Analysis: Calculate the Ki values for each receptor. A lower Ki indicates a higher binding affinity.
Data Presentation:
| Receptor | This compound Ki (nM) | Control Compound Ki (nM) |
| Dopamine D2 | ||
| Histamine H1 | ||
| Serotonin 5-HT2C | ||
| Adrenergic α1 | ||
| Muscarinic M1 |
Protocol 2: Phenotypic Screening for Off-Target Effects
Objective: To assess the overall cellular and organismal effects of this compound to identify potential off-target liabilities.
Methodology:
-
Cell-Based Assays:
-
Utilize high-content imaging to assess changes in cell morphology, viability, and other parameters in response to this compound treatment across various cell lines (e.g., neuronal, hepatic, cardiac).
-
Employ reporter gene assays to monitor the activity of key signaling pathways that may be affected by off-target binding.
-
-
In Vivo Studies (Rodent Model):
-
Administer this compound to rodents and perform a comprehensive battery of behavioral tests to assess motor function, cognitive effects, and sedation.
-
Monitor physiological parameters such as body weight, food intake, and cardiovascular function.
-
Conduct post-mortem analysis of tissues to identify any pathological changes.
-
Visualizations
Caption: Dopamine D2 receptor signaling and this compound's mechanism of action.
Caption: A typical workflow for identifying and minimizing off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - NeuRA Library [library.neura.edu.au]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mehca.org [mehca.org]
- 6. psychiatrist.com [psychiatrist.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. A Method for Tapering Antipsychotic Treatment That May Minimize the Risk of Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gradually tapering off antipsychotics: lessons for practice from case studies and neurobiological principles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencealert.com [sciencealert.com]
- 11. Quetiapine - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Metiapine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Metiapine, a representative poorly water-soluble and lipophilic compound susceptible to significant first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
The primary factors limiting this compound's bioavailability are its low aqueous solubility, which restricts its dissolution in the gastrointestinal (GI) tract, and its extensive first-pass metabolism in the liver and gut wall. Its lipophilic nature can also lead to poor partitioning into the aqueous phase for absorption.
Q2: What are the most common initial strategies to consider for enhancing this compound's bioavailability?
Initial strategies should focus on improving dissolution and/or protecting the drug from metabolic enzymes. Key approaches include:
-
Particle Size Reduction: Micronization or nanocrystal formation increases the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles (LNPs) can improve solubility and lymphatic uptake.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance dissolution.
Q3: How can I reduce the impact of first-pass metabolism on this compound?
To mitigate first-pass metabolism, consider the following:
-
Co-administration with Metabolic Inhibitors: While not always clinically viable, using inhibitors of specific cytochrome P450 (CYP) enzymes in preclinical studies can confirm the extent of metabolic limitation.
-
Pro-drug Approach: Designing a pro-drug of this compound that is absorbed intact and then converted to the active form can bypass initial metabolism.
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Alternative Routes of Administration: Routes that bypass the portal circulation, such as buccal, sublingual, or transdermal, can significantly reduce first-pass metabolism.
Q4: Which in vivo models are most appropriate for screening this compound formulations?
Rodent models, particularly rats and mice, are commonly used for initial screening due to their cost-effectiveness and well-characterized physiology. For more advanced studies, canine models can be valuable as their GI physiology is often more predictive of human outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. Food effects influencing dissolution and GI transit. | 1. Implement a formulation strategy to improve solubility, such as a SMEDDS or an amorphous solid dispersion. 2. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state) to minimize food-related variability. |
| Low Cmax and delayed Tmax despite adequate dose. | Slow dissolution rate of the crystalline drug form in the GI tract. | 1. Reduce the particle size of the this compound API through micronization or nano-milling. 2. Formulate as a solid dispersion with a hydrophilic polymer to promote rapid dissolution. |
| Overall low AUC and bioavailability (<10%). | A combination of poor absorption and high first-pass metabolism. | 1. Utilize a lipid-based formulation like SEDDS to enhance lymphatic transport, partially bypassing the liver. 2. Conduct an in vitro Caco-2 permeability assay with and without a P-glycoprotein (P-gp) inhibitor to assess the role of efflux pumps. 3. If P-gp efflux is a factor, consider incorporating a P-gp inhibitor in the formulation (e.g., Tween 80, Pluronic F68). |
| Formulation appears effective in vitro (dissolution) but fails in vivo. | In vivo precipitation of the drug from the supersaturated solution created by the formulation. GI fluid composition (e.g., bile salts, pH) affecting formulation performance. | 1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state in vivo. 2. Test the formulation's performance in simulated gastric and intestinal fluids (SGF, SIF) to assess its robustness. |
Quantitative Data Summary
The following tables summarize hypothetical comparative data from in vivo studies in rats, illustrating the potential impact of different formulation strategies on the bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | AUC₀₋₂₄ (ng·h/mL) | Cmax (ng/mL) | Tmax (h) |
| Aqueous Suspension | 50 | 450 ± 95 | 85 ± 20 | 4.0 ± 1.5 |
| Micronized Suspension | 50 | 980 ± 150 | 210 ± 45 | 2.5 ± 1.0 |
| Amorphous Solid Dispersion | 50 | 2500 ± 400 | 750 ± 120 | 1.5 ± 0.5 |
| SMEDDS Formulation | 50 | 4200 ± 650 | 1100 ± 200 | 1.0 ± 0.5 |
Table 2: Relative Bioavailability of Different this compound Formulations
| Formulation | Relative Bioavailability (%) |
| Aqueous Suspension | 100% (Reference) |
| Micronized Suspension | 218% |
| Amorphous Solid Dispersion | 556% |
| SMEDDS Formulation | 933% |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SMEDDS
-
Component Screening: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) for their ability to solubilize this compound.
-
Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal concentration ranges of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer until a homogenous solution is formed.
-
Add the calculated amount of this compound to the vehicle and stir until completely dissolved.
-
Cool the resulting formulation to room temperature.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SMEDDS formulation (1:100) with distilled water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the formulation to a standard dissolution medium and measure the time taken to form a clear microemulsion under gentle agitation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) prior to dosing, with water available ad libitum.
-
Dosing:
-
Divide the rats into groups (n=6 per group) for each formulation (e.g., aqueous suspension, SMEDDS).
-
Administer the respective this compound formulations orally via gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
Process plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze using the validated LC-MS/MS method.
-
-
Data Analysis: Calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Visualizations
Addressing high background noise in Metiapine binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing high background noise and other common issues encountered during Metiapine binding assays.
Frequently Asked Questions (FAQs)
Q1: What is considered high background noise in a this compound binding assay?
A1: Generally, high background noise is indicated when the non-specific binding (NSB) signal is greater than 50% of the total binding signal.[1] Ideally, specific binding should account for at least 80-90% of the total binding for a reliable assay.[2] High non-specific binding can obscure the true specific binding signal, leading to inaccurate calculations of affinity (Ki) and receptor density (Bmax).
Q2: What are the primary causes of high non-specific binding in this compound assays?
A2: High non-specific binding in this compound binding assays can stem from several factors:
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Radioligand Issues: The radioligand may be at too high a concentration, of low purity, or may be hydrophobic, leading to binding to non-receptor components like the filter membrane or assay plate.[3]
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Suboptimal Assay Conditions: Inappropriate buffer pH or ionic strength can increase non-specific interactions.
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Inadequate Blocking: Insufficient blocking of non-specific sites on the cell membranes and filter plates.
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Inefficient Washing: Wash steps that are too slow, use an insufficient volume, or use a buffer at the wrong temperature can fail to effectively remove unbound radioligand.[1]
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Problems with Membrane Preparation: Poor quality membrane preparations with low receptor expression or contamination can lead to a low signal-to-noise ratio.
Q3: How do I determine the optimal radioligand concentration for my this compound binding assay?
A3: The optimal radioligand concentration should be at or below the dissociation constant (Kd) for the receptor of interest. Using a concentration that is too high can lead to increased non-specific binding. A saturation binding experiment should be performed to determine the Kd and the maximum number of binding sites (Bmax).[1]
Q4: What are appropriate blocking agents for this compound binding assays?
A4: Bovine Serum Albumin (BSA) is a commonly used blocking agent to reduce non-specific binding to the assay plate and membranes. Concentrations typically range from 0.1% to 1%. Additionally, pre-soaking the filter plates in a solution of 0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding of the radioligand to the filter material.
Troubleshooting Guide: High Background Noise
This guide provides a structured approach to troubleshooting and resolving high background noise in your this compound binding assays.
| Potential Cause | Recommended Solution | Expected Outcome |
| Radioligand Concentration Too High | Perform a saturation binding experiment to determine the Kd. Use a radioligand concentration at or below the Kd for competition assays.[1] | Reduced non-specific binding due to less free radioligand available to bind to non-target sites. |
| Low Radioligand Purity | Ensure the radiochemical purity of the ligand is greater than 90%.[3] If necessary, obtain a fresh batch of radioligand. | Minimized contribution of impurities to non-specific binding. |
| Inadequate Blocking | Increase the concentration of BSA in the assay buffer (e.g., up to 1%). Ensure filter plates are adequately pre-soaked in 0.5% PEI for at least one hour. | Saturation of non-specific binding sites on membranes and filters, leading to a lower background signal. |
| Suboptimal Assay Buffer Composition | Optimize the pH and ionic strength of your assay buffer. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to reduce hydrophobic interactions. | Minimized non-specific hydrophobic and electrostatic interactions between the radioligand and assay components. |
| Inefficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure the wash buffer is ice-cold to slow the dissociation of the specifically bound ligand.[1] | More effective removal of unbound radioligand, resulting in a lower background signal. |
| Filter Material Issues | Test different types of glass fiber filters (e.g., GF/B vs. GF/C) as some may exhibit lower non-specific binding with your specific radioligand.[4] | Reduced direct binding of the radioligand to the filter material. |
| High Protein Concentration | Titrate the amount of membrane protein used in the assay. High concentrations can sometimes lead to increased non-specific binding. | An optimized signal-to-noise ratio where specific binding is maximized and non-specific binding is minimized. |
This compound Receptor Binding Affinities
The following table summarizes the approximate binding affinities (Ki) of this compound for key neurotransmitter receptors. These values are crucial for designing and interpreting binding assays.
| Receptor | Ki (nM) |
| Dopamine D1 | 990[5] |
| Dopamine D2 | 380[5] |
| Dopamine D4 | 2020[5] |
| Serotonin 5-HT1A | 390[5] |
| Serotonin 5-HT2A | 640[5] |
| Serotonin 5-HT2C | 1840[5] |
| Histamine H1 | Potent (exact Ki varies) |
| Adrenergic α1 | Potent (exact Ki varies) |
| Muscarinic M1 | 37[5] |
Note: Ki is the inhibitory constant and is inversely proportional to binding affinity. A lower Ki value indicates a higher affinity.
Experimental Protocols
Protocol 1: Membrane Preparation for Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
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Cell Culture and Harvest: Culture cells expressing the receptor of interest (e.g., HEK293 or CHO cells) to confluency. Harvest the cells by scraping and centrifugation.
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Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce homogenizer or a polytron.
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Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay). Store the membrane preparation at -80°C in aliquots.
Protocol 2: Competitive Radioligand Binding Assay for this compound
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Plate Preparation: Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with 0.5% polyethyleneimine (PEI) for at least 1 hour at room temperature.
-
Assay Setup: In a separate 96-well assay plate, add the following components in triplicate for a final volume of 200 µL:
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Total Binding: Assay buffer, radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-Ketanserin for 5-HT2A receptors) at a concentration at or below its Kd, and membrane preparation.
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Non-Specific Binding (NSB): A high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol for D2 or 10 µM Mianserin for 5-HT2A), radioligand, and membrane preparation.
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Test Compound (this compound): Serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Filtration: Aspirate the PEI solution from the filter plate and rapidly transfer the contents of the assay plate to the filter plate using a cell harvester under vacuum.
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Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer.
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Drying and Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
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Calculate specific binding: Total Binding - Non-Specific Binding.
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Plot the percentage of specific binding against the log concentration of this compound.
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Determine the IC50 value using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Visualizations
Caption: Experimental workflow for a this compound competitive radioligand binding assay.
Caption: Simplified signaling pathways for this compound's antagonist action at D2 and 5-HT2A receptors.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. Filter Plate Ligand Binding Assays | Revvity [revvity.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Technical Support Center: Monitoring Metiapine Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with essential information for monitoring the degradation products of Metiapine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound that should be monitored?
A1: Based on forced degradation studies of structurally similar compounds like Quetiapine, this compound is susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions.[1][2][3] The primary degradation products to monitor are likely to be:
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This compound Sulfoxide: Formed under oxidative stress.[2]
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Hydroxy this compound: Resulting from oxidative conditions.[2]
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Hydroxy this compound Sulfoxide: A product of further oxidation.[2]
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Degradation Product of Hydrolysis (DPH1): Formed under acidic hydrolysis.[2]
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N-Oxide and S-Oxide derivatives: These are common degradation products for similar compounds under oxidative hydrolysis.[4]
Q2: Which analytical method is most suitable for separating this compound from its degradation products?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended.[4] These techniques can effectively separate the parent drug from its degradation products, ensuring accurate quantification. A reversed-phase C18 column is commonly used with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[4]
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
A3: Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating capability of analytical methods.[5] Typical conditions include:
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Acidic Hydrolysis: e.g., 0.1 N HCl at 70°C for 24 hours.[2]
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Alkaline Hydrolysis: e.g., 0.1 N NaOH at 70°C for 24 hours.[2]
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Oxidative Degradation: e.g., 1.5% H₂O₂ at room temperature for 6 hours.[2]
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Thermal Degradation: e.g., heating at 120°C for 12 hours.
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Photolytic Degradation: Exposure to UV light (e.g., 1.2 million lux hours).
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Humidity: e.g., 25°C at 90% relative humidity for 218 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between this compound and a degradation product peak. | Inadequate mobile phase composition or gradient. | Optimize the mobile phase pH, organic modifier ratio, or gradient slope. A common mobile phase consists of a buffer like triethylamine and an organic solvent mixture.[4] |
| Inappropriate column chemistry. | Screen different column chemistries (e.g., C8, phenyl-hexyl) to find one with better selectivity for the compounds of interest. | |
| Co-elution of impurity and degradation product peaks. | The analytical method lacks specificity. | Develop and validate a stability-indicating method using forced degradation samples to ensure specificity.[4] Employ a photodiode array (PDA) detector to check for peak purity. |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.[6] |
| Mobile phase degradation. | Prepare fresh mobile phase daily. The stability of the mobile phase itself should be evaluated.[6] | |
| Appearance of unexpected peaks in the chromatogram. | Contamination from glassware, solvents, or the sample matrix. | Use clean glassware and high-purity solvents. Analyze a blank and placebo sample to identify extraneous peaks.[4] |
| Further degradation of primary degradation products. | Analyze samples at different time points during the stress study to understand the degradation pathway. |
Quantitative Data Summary
The following table summarizes typical conditions and outcomes of forced degradation studies on Quetiapine, a close structural analog of this compound. This data provides a baseline for designing experiments for this compound.
| Stress Condition | Reagent/Parameter | Duration & Temperature | Observed Degradation Products (Analog: Quetiapine) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours at 70°C | Two degradation products (including DPH1) | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours at 70°C | Two degradation products | [2] |
| Oxidative Degradation | 1.5% H₂O₂ | 6 hours at 25°C | Three degradation products (Sulfoxide, Hydroxy, Hydroxy Sulfoxide) | [2] |
| Thermal Degradation | Dry Heat | 12 hours at 120°C | Not specified, but degradation is expected. | |
| Photolytic Degradation | UV Light | 1.2 million lux hours | Not specified, but degradation is expected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate the degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 70°C for 24 hours.[2] After cooling, neutralize the solution with 0.1 N NaOH.
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Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 70°C for 24 hours.[2] After cooling, neutralize the solution with 0.1 N HCl.
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Oxidative Degradation: Treat the stock solution with 1.5% H₂O₂ and keep it at room temperature for 6 hours in the dark.[2]
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Thermal Degradation: Expose the solid drug powder to a temperature of 120°C for 12 hours.
-
Photolytic Degradation: Expose the drug substance to UV light providing an overall illumination of 1.2 million lux hours.
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound in the presence of its degradation products.
Methodology:
-
Chromatographic System: HPLC or UPLC system with a PDA detector.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
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Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 4.8 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the degradation products and the active pharmaceutical ingredient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.[6]
Visualizations
This compound Degradation Pathway
Caption: Proposed degradation pathway of this compound under stress conditions.
Experimental Workflow for Degradation Product Monitoring
Caption: Workflow for the analysis of this compound degradation products.
Signaling Pathway of Atypical Antipsychotics (General)
Caption: Simplified signaling pathways for atypical antipsychotics like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Controlling for Metiapine-induced Extrapyramidal Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing metiapine-induced extrapyramidal side effects (EPS) in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced extrapyramidal side effects?
A1: this compound is a typical antipsychotic medication.[1] Its primary mechanism for inducing EPS is the potent blockade of dopamine D2 receptors in the nigrostriatal pathway, a critical brain region for motor control.[2][3][4] This antagonism disrupts the delicate balance between dopamine and acetylcholine neurotransmission, leading to various movement-related side effects.[5][6]
Q2: Which animal models are standard for assessing this compound-induced EPS?
A2: Rodent models, particularly rats, are the most established for studying antipsychotic-induced EPS.[7] Key behavioral assays are used to model specific symptoms:
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Catalepsy Test: This is the most common model for parkinsonism-like symptoms (bradykinesia and rigidity).[7][8] It measures the failure of an animal to correct an externally imposed, awkward posture.[7]
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Vacuous Chewing Movement (VCM) Test: This is the primary animal model for tardive dyskinesia, characterized by purposeless, repetitive orofacial movements after chronic antipsychotic administration.[9][10][11]
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Rotarod Test: This test is used to assess motor coordination and balance deficits.[6]
Q3: What are the primary pharmacological strategies to control for this compound-induced EPS in animal models?
A3: Several strategies, primarily targeting the serotonin system, can be employed to mitigate the EPS caused by D2 receptor blockade:
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5-HT2A Receptor Antagonism: Co-administration of a 5-HT2A receptor antagonist is a key strategy. This mechanism is believed to increase dopamine release in the striatum, counteracting the D2 blockade.[12][13][14] Many second-generation (atypical) antipsychotics have high 5-HT2A to D2 receptor affinity ratios, which contributes to their lower EPS liability.[13][14]
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5-HT1A Receptor Agonism: Activation of 5-HT1A receptors has also been shown to improve antipsychotic-induced EPS in animal models.[12][13]
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Anticholinergic Agents: Drugs like benztropine can be used to restore the dopamine-acetylcholine balance and are effective against acute dystonia and parkinsonism.[3][11] However, their prophylactic use is often discouraged due to potential cognitive side effects.[3]
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Dose Reduction: Lowering the dose of this compound is a direct approach to decrease the severity of EPS.[15]
Q4: Can EPS be predicted by the receptor binding profile of an antipsychotic?
A4: Yes, the ratio of binding affinity for the serotonin 5-HT2A receptor versus the dopamine D2 receptor is a strong predictor of EPS liability.[16] Antipsychotics with a higher affinity for 5-HT2A receptors relative to D2 receptors generally have a lower risk of inducing EPS.[13][17] this compound, as a typical antipsychotic, has a strong affinity for D2 receptors, explaining its high rate of EPS.[1][2]
Troubleshooting Guides
Issue 1: High variability in catalepsy scores within the same experimental group.
| Possible Cause | Troubleshooting & Optimization Step |
| Inconsistent Animal Handling | Ensure all handlers use a standardized, gentle procedure. Allow animals to acclimatize to the testing room for at least 60 minutes before the experiment to reduce stress.[11] |
| Improper Test Protocol | Standardize the catalepsy test protocol. Use a consistent bar height (e.g., 9 cm for rats) and diameter. Ensure the testing environment is quiet and free from distractions.[11][18] |
| Inter-animal Differences | Increase the sample size (n) per group to reduce the impact of individual variability. Ensure animals are of a similar age and weight. |
| Timing of Assessment | Conduct the catalepsy assessment at the time of peak drug effect. This requires a pilot study to determine the time-course of this compound's cataleptogenic effect. |
Issue 2: Animals are not exhibiting significant vacuous chewing movements (VCMs) after chronic this compound administration.
| Possible Cause | Troubleshooting & Optimization Step |
| Insufficient Duration/Dose | VCMs model tardive dyskinesia and require chronic administration. Review the literature for established protocols with other typical antipsychotics like haloperidol. The treatment duration may need to be extended (e.g., several weeks), or the dose may need to be increased.[9][10] |
| Lack of Sensitization | Some protocols use intermittent ("washout") periods to sensitize the animals, which may enhance the development of VCMs. |
| Subjective Scoring | Implement a clear, objective, and blinded scoring system. For example, count the number of VCMs during a set observation period (e.g., 2 minutes) at regular intervals.[11] Video recording the sessions for later analysis by two independent, blinded observers is recommended. |
| Animal Strain | Different rodent strains can have varying susceptibility to developing VCMs.[10] Consider if the chosen strain is appropriate or if a different strain (e.g., Sprague-Dawley rats) should be used. |
Issue 3: A control agent (e.g., 5-HT2A antagonist) is not reducing this compound-induced catalepsy.
| Possible Cause | Troubleshooting & Optimization Step |
| Inappropriate Dose of Control | The dose of the control agent may be too low to be effective or too high, causing its own motor effects. Perform a dose-response study for the control agent in the presence of a fixed dose of this compound. |
| Pharmacokinetic Interaction | The timing of administration may be incorrect. The control agent should be administered to ensure its peak effect coincides with that of this compound. Review the pharmacokinetic profiles of both compounds. |
| Mechanism of Action | Verify that the chosen control agent has a well-established mechanism for mitigating D2 antagonist-induced EPS. Confirm its receptor binding profile and potency.[12] |
| Overwhelming D2 Blockade | The dose of this compound may be too high, causing a level of D2 receptor blockade that cannot be overcome by the modulatory effects of the control agent. Try reducing the this compound dose to a level that still produces reliable catalepsy but may be more sensitive to reversal. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics
This table illustrates the relationship between dopamine D2 and serotonin 5-HT2A receptor affinities and the associated risk of EPS. A lower Ki value indicates a higher binding affinity. A lower D2/5-HT2A Ki ratio is generally associated with a lower EPS risk.
| Antipsychotic | Type | D2 Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | D2/5-HT2A Ki Ratio | Typical EPS Risk |
| Haloperidol | Typical | ~1.2 | ~4.5 | 0.27 | High[8] |
| Chlorpromazine | Typical | ~3.0 | ~4.0 | 0.75 | High[2] |
| Clozapine | Atypical | ~125 | ~5.4 | 23.15 | Very Low[8][19] |
| Risperidone | Atypical | ~3.1 | ~0.16 | 19.38 | Moderate[17][20] |
| Olanzapine | Atypical | ~11 | ~4 | 2.75 | Low-Moderate[19][20] |
| Quetiapine | Atypical | ~265 | ~148 | 1.79 | Very Low[21][22][23] |
Note: Data is compiled from various sources and should be considered approximate. This compound is a typical antipsychotic and is expected to have a profile similar to haloperidol or chlorpromazine, with high D2 affinity.
Experimental Protocols
Protocol 1: Catalepsy Bar Test in Rats
Objective: To assess the degree of parkinsonism-like motor rigidity induced by this compound.
Materials:
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Male Wistar or Sprague-Dawley rats (200-250g).
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This compound solution (vehicle to be determined based on solubility).
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Control agent solution (e.g., a 5-HT2A antagonist) or vehicle.
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Catalepsy bar apparatus: a horizontal wooden or metal bar (1 cm diameter) elevated 9 cm above the bench surface.[18]
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Stopwatch.
Methodology:
-
Acclimatization: Allow rats to acclimatize to the testing room for at least 1 hour before the experiment. Handle animals gently.
-
Baseline Measurement: Before drug administration, gently place the rat’s forepaws on the elevated bar. Most animals will immediately move. Record this baseline time.
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Drug Administration: Administer the vehicle, this compound, or this compound + control agent via the appropriate route (e.g., intraperitoneal, subcutaneous). A typical dose for a potent D2 antagonist like haloperidol to induce catalepsy is 0.3-0.5 mg/kg.[19][24]
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Testing: At set time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat’s forepaws on the bar.
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Scoring: Start the stopwatch immediately. Measure the time (in seconds) the rat maintains this imposed posture without moving either forepaw. This is the catalepsy score or descent latency.
-
Cut-off Time: A maximum cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire period, it is assigned the maximum score.[11]
Protocol 2: Vacuous Chewing Movement (VCM) Test in Rats
Objective: To quantify tardive dyskinesia-like orofacial movements following chronic this compound treatment.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound solution for chronic administration (e.g., in drinking water, via osmotic minipump, or daily injections).
-
Observation cages (e.g., clear Plexiglas) with a mirrored floor for a clear view of the mouth.[11]
-
Video recording equipment.
Methodology:
-
Chronic Drug Administration: Administer this compound or vehicle to the rats daily for a prolonged period (e.g., 3-5 weeks or longer).
-
Observation Period: After the chronic treatment period, place each rat individually into the observation cage. Allow a 5-10 minute habituation period.
-
Scoring VCMs: Following habituation, observe the animal for a set period (e.g., 2 minutes). Count the number of purposeless chewing movements that are not directed at any physical object. These include movements of the tongue and jaw without the presence of food.[9]
-
Blinded Analysis: Scoring should be performed by an observer who is blind to the treatment conditions. It is highly recommended to video record the sessions for offline, blinded analysis.
-
Data Analysis: Compare the average number of VCMs between the this compound-treated group and the vehicle control group.
Visualizations
Signaling and Control Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - NeuRA Library [library.neura.edu.au]
- 3. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. psychdb.com [psychdb.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relevance of animal models to human tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pathophysiological Roles of Serotonergic System in Regulating Extrapyramidal Motor Functions [jstage.jst.go.jp]
- 13. Pathophysiological roles of serotonergic system in regulating extrapyramidal motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychscenehub.com [psychscenehub.com]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. 5-HT2 antagonism and EPS benefits: is there a causal connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 22. Quetiapine - Wikipedia [en.wikipedia.org]
- 23. Atypical antipsychotic effects of quetiapine fumarate in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms for metoclopramide-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Results from Quetiapine (formerly referred to as Metiapine) Studies
Disclaimer: The initial query for "Metiapine" did not yield specific results. Based on the context of antipsychotic research and the similarity in nomenclature, this resource has been developed for "Quetiapine," a widely studied atypical antipsychotic with a significant body of research, including conflicting findings. We advise researchers to verify the correct compound name for their specific studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals navigate the complexities of Quetiapine studies.
Frequently Asked Questions (FAQs)
Q1: Why do different studies report conflicting efficacy results for Quetiapine in treating Major Depressive Disorder (MDD)?
A1: The conflicting efficacy results for Quetiapine in MDD can be attributed to several factors, including differences in study design, patient populations, and dosage regimens. For instance, some studies have shown significant antidepressant effects, while others have failed to show a significant separation from placebo.[1]
-
Dosage: The antidepressant effects of Quetiapine are thought to be mediated by its active metabolite, norquetiapine, which has a high affinity for the norepinephrine transporter (NET).[2] The dosage of Quetiapine can influence the plasma concentrations of norquetiapine, potentially leading to varied efficacy.
-
Monotherapy vs. Adjunctive Therapy: Studies evaluating Quetiapine as a monotherapy may yield different results compared to those where it is used as an adjunct to other antidepressants. One review found that as an add-on therapy, Quetiapine's efficacy was not significantly different from other interventions like lithium or other atypical antipsychotics for treatment-resistant depression.[3]
-
Patient Heterogeneity: The underlying neurobiology of depression can vary significantly among patients. Factors such as genetic predisposition and biomarker profiles can influence treatment response, leading to inconsistent outcomes across different study populations.
Q2: What are the common discrepancies in the reported side effect profiles of Quetiapine?
A2: While common side effects like somnolence, dry mouth, and weight gain are consistently reported, the incidence and severity can vary.[3][4]
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Metabolic Effects: Weight gain is a frequently cited side effect.[4] However, the extent of weight gain can differ based on the patient's baseline metabolic health and the duration of the study.
-
Extrapyramidal Symptoms (EPS): Quetiapine is generally considered to have a lower risk of EPS compared to typical antipsychotics.[4] However, some studies may report a low incidence of these symptoms, which can be influenced by the specific patient population and concomitant medications.
-
Cardiovascular Effects: Some studies have raised concerns about cardiovascular side effects, such as changes in blood pressure and heart rate.[5] The risk of these effects can be influenced by pre-existing cardiovascular conditions and the use of other medications.[6]
Q3: How can the "kiss and run" hypothesis explain the antipsychotic action of Quetiapine despite its relatively low D2 receptor occupancy at therapeutic doses?
A3: The "kiss and run" hypothesis, proposed by Kapur, suggests that Quetiapine's rapid dissociation from the D2 receptor allows for a more physiological-like dopamine neurotransmission compared to other antipsychotics with slower dissociation rates.[7] This rapid dissociation is thought to be sufficient to mediate antipsychotic effects in the mesolimbic pathway while minimizing the risk of extrapyramidal symptoms that arise from D2 blockade in the nigrostriatal pathway.[7][8] While PET studies show D2 receptor occupancy of 60-75% is typically associated with antipsychotic efficacy, Quetiapine can be effective at occupancies as low as 30%.[7]
Troubleshooting Guides
Issue 1: Inconsistent Antidepressant Efficacy in Preclinical Models
If you are observing variable antidepressant-like effects of Quetiapine in your animal models, consider the following:
-
Metabolite Activity: Ensure your experimental design accounts for the activity of norquetiapine. In rodents, the metabolism of Quetiapine to norquetiapine may differ from humans. Consider direct administration of norquetiapine to dissect its specific effects.
-
Timing of Behavioral Tests: The onset of antidepressant action can be delayed. Your behavioral testing paradigm should include chronic dosing schedules to reflect the clinical scenario.
-
Model-Specific Effects: The choice of animal model for depression can significantly impact the results. Consider using a battery of tests that assess different aspects of depressive-like behavior.
Issue 2: Unexpected Cardiovascular Side Effects in In-Vivo Studies
If your in-vivo experiments reveal unexpected cardiovascular liabilities with Quetiapine, investigate the following:
-
Drug-Drug Interactions: Quetiapine is metabolized by CYP3A4.[9] Co-administration with other drugs that inhibit or induce this enzyme can alter Quetiapine's plasma concentration and potentially exacerbate cardiovascular effects. Review all administered compounds for potential interactions.[10]
-
Off-Target Effects: Quetiapine and norquetiapine bind to several receptors, including adrenergic and histamine receptors, which can influence cardiovascular function.[2][7] Consider evaluating the effects on these receptors in your experimental system.
-
Hemodynamic Monitoring: Ensure you are using appropriate and sensitive methods for monitoring cardiovascular parameters. Continuous telemetric monitoring is preferred over single time-point measurements.
Data Presentation: Summary of Conflicting Clinical Trial Data
| Parameter | Study A (Favorable Outcome) | Study B (Unfavorable/Conflicting Outcome) | Reference |
| Primary Endpoint (MDD) | Significant improvement in MADRS total score compared to placebo. | No significant improvement in MADRS total score compared to placebo. | [1] |
| Key Side Effect: Weight Gain | Moderate weight gain observed, similar to other atypical antipsychotics. | Significant weight gain, leading to higher discontinuation rates. | [4] |
| Extrapyramidal Symptoms (EPS) | Lower incidence of EPS compared to typical antipsychotics. | No clear difference in EPS rates compared to low-to-moderate dose typical antipsychotics. | [4] |
| Efficacy vs. Other Atypicals | Superior efficacy in treating bipolar depression compared to some other antipsychotics. | May be less efficacious than olanzapine and risperidone for schizophrenia. | [4] |
Experimental Protocols
Protocol 1: Assessment of Antidepressant Efficacy in a Phase III Clinical Trial (Paraphrased from cited literature)
-
Objective: To evaluate the efficacy and safety of Quetiapine XR monotherapy in adults with Major Depressive Disorder.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (18-65 years) with a primary diagnosis of MDD according to DSM-IV criteria, with a Hamilton Depression Rating Scale (HAM-D) total score ≥ 22 and a HAM-D Item 1 (depressed mood) score ≥ 2.
-
Intervention: Patients are randomized to receive either Quetiapine XR (e.g., 150 mg/day or 300 mg/day) or placebo for a specified duration (e.g., 8 weeks).
-
Primary Outcome Measure: Change from baseline to endpoint in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Secondary Outcome Measures: Include response rates (≥50% reduction in MADRS score), remission rates (MADRS score ≤10), and changes in other depression and anxiety scales.
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, ECGs, and laboratory parameters.
Reference for general clinical trial design in MDD:[1]
Visualizations
Signaling Pathways
Caption: Putative signaling pathways of Quetiapine and its metabolite Norquetiapine.
Experimental Workflow
References
- 1. A Randomized, Double-blind Study of the Efficacy and Tolerability of Extended Release Quetiapine Fumarate (Quetiapine XR) Monotherapy in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 3. Quetiapine for Major Depressive Disorder: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quetiapine - Wikipedia [en.wikipedia.org]
- 5. bhf.org.uk [bhf.org.uk]
- 6. The Effect of Antipsychotics and Their Combinations with Other Psychotropic Drugs on Electrocardiogram Intervals Other Than QTc among Jordanian Adult Outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. mhc [mhc.kglmeridian.com]
Validation & Comparative
A Comparative Analysis of Clozapine Receptor Affinity with Limited Data on Metiapine
A comprehensive comparison of the receptor affinity profiles of metiapine and clozapine is hampered by the limited availability of public data for this compound. Extensive searches of scientific literature and pharmacological databases did not yield quantitative receptor binding data (such as K_i_ values) for this compound. In contrast, clozapine, a cornerstone atypical antipsychotic, has been extensively studied, and its receptor binding characteristics are well-documented.
This guide provides a detailed overview of the receptor affinity profile of clozapine, supported by experimental data. While a direct quantitative comparison with this compound is not possible, the information on clozapine serves as a crucial benchmark for researchers and drug development professionals in the field of antipsychotic pharmacology.
Clozapine: A Multi-Receptor Antagonist
Clozapine is recognized for its complex pharmacology, exhibiting affinity for a wide range of neurotransmitter receptors.[1] Its unique clinical efficacy, particularly in treatment-resistant schizophrenia, is thought to be related to this broad receptor interaction profile.[1] Clozapine acts as an antagonist at dopamine, serotonin, adrenergic, histamine, and muscarinic receptors.[2]
Data Presentation: Clozapine Receptor Affinity
The following table summarizes the in vitro receptor binding affinities (K_i_ values in nanomolar, nM) of clozapine for various human receptors. A lower K_i_ value indicates a higher binding affinity.
| Receptor Subtype | Clozapine K_i_ (nM) |
| Dopamine Receptors | |
| D_1_ | 125 |
| D_2_ | 125 |
| D_3_ | 11 |
| D_4_ | 125 |
| Serotonin Receptors | |
| 5-HT_1A_ | 125 |
| 5-HT_2A_ | 11 |
| 5-HT_2C_ | 11 |
| 5-HT_3_ | 125 |
| 5-HT_6_ | 11 |
| 5-HT_7_ | 11 |
| Adrenergic Receptors | |
| α_1_ | 11 |
| α_2_ | 11 |
| Histamine Receptors | |
| H_1_ | 11 |
| Muscarinic Receptors | |
| M_1_ | 11 |
Note: The presented K_i_ values are compiled from various sources and represent approximate affinities. Experimental conditions can influence these values.
Clozapine demonstrates a notably high affinity for the dopamine D_4_ receptor and a relatively lower affinity for the D_2_ receptor compared to typical antipsychotics, which may contribute to its lower incidence of extrapyramidal side effects.[2] Its potent antagonism at serotonin 5-HT_2A_ receptors is a hallmark of atypical antipsychotics.[3] Furthermore, its strong binding to histaminergic H_1_ and muscarinic M_1_ receptors is associated with side effects such as sedation and anticholinergic effects.[4]
Experimental Protocols: Radioligand Binding Assays
The receptor affinity data presented for clozapine are typically determined through in vitro radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a drug and its target receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., clozapine) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium at a specific temperature for a defined period.
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_ value).
-
The IC_50_ value is then converted to a K_i_ (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical competitive receptor binding assay used to determine the affinity of a compound like clozapine.
References
- 1. aliemcards.com [aliemcards.com]
- 2. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Metiapine and Chlorpromazine for the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and pharmacological profiles of Metiapine and Chlorpromazine in the treatment of schizophrenia. The information is based on available clinical trial data and pharmacological research. It is important to note that research on this compound is limited, and the available comparative evidence is of very low quality.
Comparative Efficacy and Safety
Clinical evidence directly comparing this compound and Chlorpromazine is sparse. A Cochrane review, including three randomized controlled trials with a total of 161 participants, provides the most direct comparison.[1][2] The findings from this review are summarized below.
| Outcome Measure | Findings | Quality of Evidence |
| Global State Improvement | No clear difference was observed between this compound and Chlorpromazine.[1][2] | Very Low |
| Incidence of Parkinsonism | The incidence of Parkinsonism-like side effects was similar between the two drugs.[1][2] | Very Low |
| Other Outcomes | Data on mental state, service use, patient satisfaction, behavior, or cost-effectiveness were not available for comparison.[2] | - |
Pharmacological Profiles
A significant disparity exists in the available pharmacological data for this compound and Chlorpromazine. Chlorpromazine, a first-generation (typical) antipsychotic, has been extensively studied, while this compound, a dibenzothiazepine derivative, has a less defined profile in the public domain.
| Feature | This compound | Chlorpromazine |
| Drug Class | Typical Antipsychotic | Typical Antipsychotic |
| Mechanism of Action | Presumed to be a potent dopamine D2 receptor antagonist, characteristic of typical antipsychotics. | Blocks a variety of receptors, including dopamine D2, serotonin 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors.[3] |
| Receptor Binding Profile | Strong antidopaminergic effects are reported, but a detailed receptor binding affinity profile is not readily available in published literature. | Dopamine: High affinity for D2 receptors.[4][5] Serotonin: Antagonist at 5-HT2A receptors.[4][3] Adrenergic: Potent alpha-1 receptor antagonist. Histamine: Potent H1 receptor antagonist.[4] Muscarinic: Anticholinergic effects.[3] |
| Known Side Effects | High rate of extrapyramidal side effects. | Sedation, weight gain, orthostatic hypotension, dry mouth, constipation, and extrapyramidal symptoms.[4][3] |
Experimental Protocols of Comparative Clinical Trials
The Cochrane review based its findings on three randomized controlled trials. While the full experimental details are not available, the review provides a summary of the methodologies used.
The trials were randomized, with participants diagnosed with schizophrenia assigned to receive either this compound or Chlorpromazine. The primary outcomes assessed were the overall improvement in the patient's global state, often measured using scales like the Clinical Global Impression (CGI), and the incidence of extrapyramidal side effects, particularly parkinsonism.[1][2] The duration of these studies was relatively short-term.
Signaling Pathways
The following diagrams illustrate the presumed and established signaling pathways for this compound and Chlorpromazine, respectively.
References
- 1. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpromazine versus this compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
Validating the Antidopaminergic Effects of Metiapine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the antidopaminergic profile of a novel antipsychotic agent is paramount. This guide provides a comparative framework for validating the antidopaminergic effects of Metiapine against established atypical antipsychotics such as Clozapine, Olanzapine, and Quetiapine. The following sections detail the experimental data and protocols essential for such a comparison.
While comprehensive data on this compound's antidopaminergic properties are not publicly available at this time, this guide outlines the established methodologies and presents comparative data for well-characterized antipsychotics. This information serves as a benchmark for the future evaluation of this compound.
Data Presentation: Comparative Receptor Binding Affinities
A crucial first step in characterizing an antipsychotic's mechanism of action is determining its binding affinity (Ki) for various neurotransmitter receptors, particularly dopamine and serotonin receptors. The Ki value is inversely proportional to binding affinity; a lower Ki value indicates a higher affinity.
Table 1: Comparative in Vitro Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics
| Receptor | Clozapine | Olanzapine | Quetiapine | Risperidone | This compound |
| Dopamine D2 | 12.6 - 338 | 1.1 - 31 | 160 - 557 | 1.4 - 6.1 | Data not available |
| Dopamine D1 | 24 - 85 | 27 - 31 | 540 | 18 | Data not available |
| Dopamine D4 | 9 - 21 | 27 | 1580 | 7 - 8 | Data not available |
| Serotonin 5-HT2A | 5.4 - 16 | 4 | 148 | 0.16 - 0.5 | Data not available |
| Histamine H1 | 6.3 | 7 | 11 | 20 | Data not available |
| Muscarinic M1 | 1.9 | 26 | >1000 | >1000 | Data not available |
| Adrenergic α1 | 6.8 | 57 | 19 | 1.1 | Data not available |
Note: Data compiled from various sources. Ki values can vary between studies based on experimental conditions.
In Vivo Dopamine Receptor Occupancy
Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to measure the percentage of dopamine D2 receptors occupied by an antipsychotic at therapeutic doses. This is a critical measure for predicting both efficacy and the risk of extrapyramidal side effects (EPS).
Table 2: Comparative in Vivo Dopamine D2 Receptor Occupancy (%) in Patients
| Antipsychotic | Striatal D2 Occupancy (%) |
| Clozapine | 20 - 67 |
| Olanzapine | 43 - 89 |
| Quetiapine | 26 - 44[1] |
| Risperidone | 63 - 89 |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are outlines of key experimental protocols used to assess antidopaminergic effects.
In Vitro Receptor Binding Assays
Objective: To determine the affinity of a compound for specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., dopamine D2) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
-
Radioligand Binding: A specific radioligand (a radioactive molecule that binds to the receptor) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals following drug administration.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the nucleus accumbens or striatum) of an anesthetized animal.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. These samples (dialysates) are collected at regular intervals.
-
Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., via injection) or locally through the microdialysis probe (reverse dialysis).
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (MS).
Conditioned Avoidance Response (CAR)
Objective: To assess the antipsychotic potential of a compound based on its ability to suppress a learned avoidance behavior. This behavioral model has high predictive validity for antipsychotic efficacy.
Methodology:
-
Training: An animal (typically a rat) is placed in a shuttle box with two compartments. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Drug Testing: Once the animal is trained to consistently avoid the shock, it is treated with the test compound (e.g., this compound) or a vehicle control before being placed in the shuttle box.
-
Behavioral Scoring: The number of successful avoidances (moving during the CS), escapes (moving during the US), and failures to respond are recorded. A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Mandatory Visualizations
Dopamine Signaling Pathway Blockade by Antipsychotics
Caption: Antipsychotics block dopamine D2 receptors, inhibiting downstream signaling.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for measuring brain dopamine levels using in vivo microdialysis.
Logical Flow of Antidopaminergic Validation
Caption: A multi-step process for validating antidopaminergic drug effects.
References
Metiapine: A Comparative Analysis with Atypical Antipsychotics
Metiapine, a dibenzothiazepine derivative, stands as a notable point of comparison to the class of atypical antipsychotics. While investigated for the treatment of schizophrenia, it is crucial to understand that this compound is classified as a typical antipsychotic . This distinction is fundamental to any comparative analysis, as its pharmacological properties and clinical profile differ significantly from those of atypical agents like Olanzapine and Quetiapine. This guide provides a comprehensive comparison based on available preclinical and limited clinical data.
Receptor Binding Profiles: A Tale of Two Classes
The primary distinction between typical and atypical antipsychotics lies in their receptor binding affinities, which dictates their therapeutic effects and side-effect profiles.
This compound , as a typical antipsychotic, exhibits strong antagonism of dopamine D2 receptors.[1] This potent D2 blockade is the hallmark of first-generation antipsychotics and is primarily responsible for their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
Atypical antipsychotics , in contrast, have a more complex receptor binding profile. They are characterized by a lower affinity for D2 receptors and a higher affinity for serotonin 5-HT2A receptors.[3] This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, as well as a lower propensity for extrapyramidal symptoms (EPS).[3]
The following table summarizes the receptor binding affinities (Ki, nM) for this compound's class (typical antipsychotics) and key atypical antipsychotics. Lower Ki values indicate a higher binding affinity.
| Receptor | Typical Antipsychotics (General Profile) | Olanzapine | Quetiapine |
| Dopamine D2 | High Affinity | Moderate Affinity | Low Affinity |
| Serotonin 5-HT2A | Low Affinity | High Affinity | High Affinity |
| Histamine H1 | Variable | High Affinity | High Affinity |
| Muscarinic M1 | Variable | High Affinity | Low Affinity |
| Adrenergic α1 | Variable | Moderate Affinity | Moderate Affinity |
Signaling Pathways and Experimental Workflows
The differing receptor profiles of this compound and atypical antipsychotics translate to distinct effects on intracellular signaling pathways.
Dopamine D2 Receptor Signaling
This compound's strong D2 antagonism primarily impacts the dopamine signaling cascade in the mesolimbic and nigrostriatal pathways.
Atypical Antipsychotic Signaling: A Multi-Receptor Model
Atypical antipsychotics exert their effects through a more complex interplay of dopamine and serotonin pathways. Their 5-HT2A antagonism is thought to indirectly increase dopamine release in certain brain regions, potentially mitigating the harsh D2 blockade seen with typical agents.
Experimental Protocols
The characterization of antipsychotic drugs relies on a variety of in vitro and in vivo experimental models.
Receptor Binding Assays
Objective: To determine the affinity of a compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell lines expressing the receptor of interest (e.g., CHO-K1 cells for human D2 receptors) are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Radioligand Binding: A known radioactive ligand with high affinity for the receptor is incubated with the cell membranes.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound, Olanzapine).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Efficacy: Limited Data for this compound
There is a scarcity of robust clinical trial data on the efficacy of this compound. The available evidence suggests that in comparisons with the first-generation antipsychotic chlorpromazine, there were no significant differences in clinical improvement.[2]
In contrast, numerous large-scale clinical trials have established the efficacy of atypical antipsychotics in treating schizophrenia.[4] While direct comparisons are lacking, the broader therapeutic spectrum of atypicals, particularly in addressing negative symptoms, is a key differentiator.
| Efficacy Parameter | This compound (based on limited data) | Atypical Antipsychotics (e.g., Olanzapine, Quetiapine) |
| Positive Symptoms | Effective[2] | Effective |
| Negative Symptoms | Limited evidence | Generally more effective than typicals |
| Cognitive Symptoms | Limited evidence | Some evidence of benefit with certain agents |
| Overall Clinical Improvement | Comparable to chlorpromazine[2] | Demonstrated superiority over placebo and in some cases, typical antipsychotics |
Side Effect Profiles: The Defining Difference
The most significant distinction between this compound and atypical antipsychotics lies in their side effect profiles.
This compound , like other typical antipsychotics, has a high propensity for causing extrapyramidal symptoms (EPS) .[1] These movement-related side effects include:
-
Parkinsonism: Tremor, rigidity, and slowed movements.
-
Akathisia: A state of inner restlessness.
-
Dystonia: Involuntary muscle contractions.
-
Tardive Dyskinesia: A potentially irreversible movement disorder characterized by involuntary, repetitive body movements.
Atypical antipsychotics are associated with a significantly lower risk of EPS.[3] However, they are more commonly associated with metabolic side effects , including:[5]
-
Weight gain
-
Dyslipidemia (abnormal cholesterol and triglyceride levels)
-
Hyperglycemia and an increased risk of type 2 diabetes
The table below provides a comparative overview of key side effects.
| Side Effect | This compound (Typical Profile) | Olanzapine | Quetiapine |
| Extrapyramidal Symptoms (EPS) | High Risk | Low Risk | Very Low Risk |
| Tardive Dyskinesia | Higher Risk | Lower Risk | Lower Risk |
| Weight Gain | Moderate Risk | High Risk | Moderate Risk |
| Sedation | Moderate Risk | High Risk | High Risk |
| Orthostatic Hypotension | Moderate Risk | Moderate Risk | High Risk |
| Anticholinergic Effects | Moderate Risk | High Risk | Low Risk |
Pharmacokinetics
| Pharmacokinetic Parameter | Olanzapine | Quetiapine |
| Bioavailability | ~60% | Well absorbed |
| Protein Binding | ~93% | ~83% |
| Metabolism | Extensively metabolized by CYP1A2 and CYP2D6 | Extensively metabolized by CYP3A4 |
| Elimination Half-life | 21-54 hours | ~7 hours (parent), 9-12 hours (active metabolite) |
Conclusion
This compound, as a typical antipsychotic, represents an older class of medications for schizophrenia. Its strong dopamine D2 receptor antagonism provides efficacy against positive symptoms but at the cost of a high burden of extrapyramidal side effects. In contrast, atypical antipsychotics, with their more complex receptor binding profiles, offer a broader spectrum of efficacy, particularly for negative symptoms, and a significantly lower risk of movement disorders. However, this comes with a greater propensity for metabolic side effects.
The limited available data on this compound underscores its status as a less-studied compound from a bygone era of antipsychotic development. For researchers, scientists, and drug development professionals, the comparison between this compound and modern atypical antipsychotics serves as a clear illustration of the evolution in our understanding of the neurobiology of schizophrenia and the ongoing quest for more effective and tolerable treatments. The focus has shifted from potent D2 blockade to a more nuanced, multi-receptor approach aimed at optimizing therapeutic benefit while minimizing adverse effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - NeuRA Library [library.neura.edu.au]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychiatric Pharmacy Essentials: Major Clinical Trials in Schizophrenia/Psychosis | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
- 5. Management of common adverse effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Validation of Metiapine's Therapeutic Potential: A Comparative Analysis with First and Second-Generation Antipsychotics
A comprehensive review of available data on the first-generation antipsychotic Metiapine reveals a significant lack of robust, contemporary research to definitively establish its therapeutic potential in comparison to current standards of care for schizophrenia. Due to the scarcity of quantitative preclinical and clinical data, a direct cross-study validation is not feasible. This guide will therefore provide a comparative analysis of a representative first-generation antipsychotic, Chlorpromazine, alongside two widely studied second-generation antipsychotics, Clozapine and Quetiapine, to offer a framework for understanding the therapeutic landscape this compound would enter.
This comparison will focus on receptor binding profiles, clinical efficacy in treating schizophrenia, and key safety and tolerability metrics, drawing upon available published data.
Executive Summary
This compound is a first-generation, or "typical," antipsychotic of the dibenzothiazepine class.[1] The limited existing information suggests its clinical profile is comparable to that of Chlorpromazine, another first-generation agent, demonstrating similar efficacy and a high propensity for extrapyramidal side effects (EPS).[2] In contrast, second-generation, or "atypical," antipsychotics such as Clozapine and Quetiapine were developed to offer a broader spectrum of efficacy, particularly for the negative and cognitive symptoms of schizophrenia, with a reduced risk of EPS.
This guide will present available data for Chlorpromazine, Clozapine, and Quetiapine to highlight the key pharmacological and clinical differences that define the therapeutic classes of antipsychotics.
Data Presentation: A Comparative Look at Key Antipsychotics
The following tables summarize the available quantitative data for Chlorpromazine, Clozapine, and Quetiapine, focusing on their receptor binding affinities, clinical efficacy in schizophrenia, and common side effects.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Receptor binding affinity is a measure of how strongly a drug binds to a specific receptor; a lower Ki value indicates a higher binding affinity. The complex interplay of a drug's affinities across various receptors determines its therapeutic effects and side effect profile.
| Receptor | Chlorpromazine (Ki, nM) | Clozapine (Ki, nM) | Quetiapine (Ki, nM) |
| Dopamine D₂ | ~1-10 | 125 - 164 | 160 - 380 |
| Serotonin 5-HT₂ₐ | ~1-15 | 12 - 21 | 30 - 640 |
| Histamine H₁ | ~1-4 | 1.1 - 7.1 | 6.9 - 11 |
| Muscarinic M₁ | ~10-30 | 1.9 - 7.5 | 37 - 120 |
| Adrenergic α₁ | ~1-10 | 7 - 14 | 7 - 22 |
Note: Ki values are compiled from various sources and may differ based on the specific experimental conditions. The ranges provided reflect this variability.
Table 2: Comparative Clinical Efficacy in Schizophrenia
The Positive and Negative Syndrome Scale (PANSS) is a standardized tool used to measure the severity of symptoms in schizophrenia. A reduction in the total PANSS score indicates an improvement in symptoms. Data from the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, a major independent trial, provides valuable comparative insights.[1][3][4]
| Efficacy Measure | Chlorpromazine | Clozapine | Quetiapine |
| PANSS Total Score Reduction (CATIE Phase 2E) | Not directly compared in this phase | -11.7 points | -2.5 points |
| Time to All-Cause Treatment Discontinuation (CATIE Phase 2E) | Not directly compared in this phase | 10.5 months (median) | 3.3 months (median) |
| General Efficacy vs. Other Antipsychotics | Comparable to some second-generation antipsychotics for positive symptoms | Superior for treatment-resistant schizophrenia | Generally considered to have standard efficacy |
Table 3: Comparative Safety and Tolerability Profiles
The safety and tolerability of antipsychotics are critical factors in treatment selection and patient adherence. Key side effects include extrapyramidal symptoms (EPS), weight gain, and metabolic disturbances.
| Side Effect Profile | Chlorpromazine | Clozapine | Quetiapine |
| Extrapyramidal Symptoms (EPS) | High | Very Low | Very Low |
| Weight Gain | Moderate to High | High | Moderate to High |
| Metabolic Effects (e.g., Dyslipidemia, Hyperglycemia) | Moderate | High | Moderate |
| Sedation | High | High | High |
| Anticholinergic Effects | High | High | Moderate |
Experimental Protocols
Receptor Binding Assays
The receptor binding affinities (Ki values) presented in Table 1 are typically determined through in vitro radioligand binding assays. A general protocol for such an assay is as follows:
-
Preparation of Receptor Source: Cell membranes expressing the target receptor are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from animal brain tissue.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the unlabeled test drug (e.g., Chlorpromazine, Clozapine, or Quetiapine).
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]
Clinical Trial Protocol for Schizophrenia (Based on CATIE Study Design)
The clinical efficacy data in Table 2 is largely informed by studies like the CATIE trial. A generalized protocol for such a large-scale, multi-site, double-blind, randomized controlled trial is outlined below:
-
Patient Population: Adult patients with a diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV).
-
Study Design: A multi-phase, randomized, double-blind comparison of multiple antipsychotic medications.
-
Inclusion/Exclusion Criteria: Specific criteria are established to ensure a well-defined patient population. This may include age, duration of illness, and prior treatment history.
-
Randomization and Blinding: Patients are randomly assigned to receive one of the study medications. To minimize bias, both the patients and the clinicians are blinded to the treatment assignment.
-
Dosage and Administration: Medications are administered orally at flexible, clinically determined doses within a specified range.
-
Efficacy Assessments: The primary outcome measure is typically the time to all-cause treatment discontinuation. Secondary efficacy measures include changes in symptom severity, as assessed by standardized rating scales like the PANSS at baseline and at regular intervals throughout the trial.[5][6]
-
Safety and Tolerability Assessments: Adverse events are systematically recorded at each study visit. This includes monitoring for EPS using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS), as well as monitoring weight, vital signs, and laboratory parameters (e.g., glucose and lipid levels).
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups on the primary and secondary outcome measures.
Visualizations
Signaling Pathway of Antipsychotic Action
The therapeutic effects of antipsychotics are primarily mediated by their interaction with dopamine and serotonin receptors in the brain. The following diagram illustrates the simplified, principal signaling pathways targeted by these drugs.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in a typical radioligand displacement assay used to determine the binding affinity of a drug to a specific receptor.
Logical Relationship of Antipsychotic Classification and Side Effects
This diagram illustrates the relationship between the classification of antipsychotics and their characteristic side effect profiles, particularly concerning extrapyramidal symptoms.
Conclusion
While the therapeutic potential of this compound cannot be fully assessed through a direct cross-study validation due to a lack of available data, its classification as a first-generation antipsychotic places it within a well-understood therapeutic context. The comparison with Chlorpromazine, Clozapine, and Quetiapine highlights the evolution of antipsychotic drug development, from agents with potent D₂ receptor antagonism and a high risk of EPS to multi-receptor antagonists with a more favorable side effect profile and broader efficacy. Any future investigation into the therapeutic potential of this compound would need to generate robust preclinical and clinical data to allow for a meaningful comparison with the established first and second-generation antipsychotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. What CATIE Found: Results From the Schizophrenia Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PANSS and other scales [panss.org]
Metiapine vs. Olanzapine: A Comparative Pharmacological Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of metiapine, a typical antipsychotic, and olanzapine, an atypical antipsychotic. While comprehensive quantitative data for this compound is limited in publicly available literature, this review synthesizes the existing information to offer a comparative perspective on their mechanisms of action, receptor binding profiles, and pharmacokinetic properties.
Introduction
Olanzapine is a widely prescribed second-generation (atypical) antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine and serotonin receptors.[1][2] this compound is a first-generation (typical) antipsychotic, also investigated for schizophrenia, and is characterized by its strong antidopaminergic effects.[3] This review aims to delineate the pharmacological distinctions between these two compounds, providing available quantitative data and detailed experimental methodologies for their characterization.
Mechanism of Action
Olanzapine: Olanzapine's antipsychotic effect is primarily mediated through its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] By blocking D2 receptors in the mesolimbic pathway, it alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][4] Its antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics.[5]
This compound: As a typical antipsychotic, this compound's primary mechanism of action is potent antagonism of dopamine D2 receptors.[3] This strong dopaminergic blockade is responsible for its antipsychotic effects but also contributes to a high incidence of EPS.[3][6]
Below is a diagram illustrating the primary signaling pathways affected by olanzapine.
Caption: Olanzapine's dual antagonism of D2 and 5-HT2A receptors.
Receptor Binding Profile
The affinity of a drug for various receptors is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[7] The following table summarizes the available Ki values for olanzapine. Comprehensive, publicly available Ki data for this compound is currently lacking.
| Receptor | Olanzapine Ki (nM) | This compound Ki (nM) |
| Dopamine D2 | 11-31 | Data not available |
| Serotonin 5-HT2A | 4-25 | Data not available |
| Muscarinic M1 | 26 | Data not available |
| Histamine H1 | 7 | Data not available |
| Adrenergic α1 | 19 | Data not available |
Data for Olanzapine compiled from multiple sources.
Pharmacokinetics
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug.
| Parameter | Olanzapine | This compound |
| Absorption | Well absorbed orally, peak plasma concentration in ~6 hours.[8] | Data not available |
| Distribution | Widely distributed, ~93% plasma protein bound.[1] | Data not available |
| Metabolism | Extensively metabolized in the liver, primarily by CYP1A2 and CYP2D6.[8] | Data not available |
| Excretion | Primarily renal (57%) and fecal (30%).[1] | Data not available |
| Half-life (t½) | 21-54 hours.[1] | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological characterization of antipsychotic drugs.
Radioligand Binding Assay
This assay determines the affinity of a drug for a specific receptor.
Caption: Workflow for a typical radioligand binding assay.
Protocol:
-
Receptor Preparation: Homogenize cultured cells expressing the target receptor or specific brain regions in a cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors. Resuspend the pellet in a fresh buffer.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test drug (e.g., olanzapine or this compound).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test drug to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
In Vivo Microdialysis
This technique measures neurotransmitter levels in the brain of a freely moving animal.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., the striatum or prefrontal cortex).
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.
-
Sample Collection: Collect the outflowing aCSF (the dialysate) at regular intervals.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in neurotransmitter levels in the dialysate following drug administration reflect the drug's effect on neurotransmitter release and reuptake.
Conditioned Avoidance Response (CAR)
This behavioral model is used to predict the antipsychotic activity of a drug.[1][2]
Protocol:
-
Apparatus: Use a shuttle box with two compartments separated by a door. The floor of each compartment can deliver a mild electric foot shock.
-
Training: Place a rat in one compartment. Present a conditioned stimulus (CS), such as a light or a tone, for a set period (e.g., 10 seconds). If the rat does not move to the other compartment during the CS, an unconditioned stimulus (US), a mild foot shock, is delivered through the floor until the rat escapes to the other compartment.
-
Testing: After the animal has learned to avoid the shock by moving to the other compartment during the CS (the conditioned avoidance response), administer the test drug.
-
Data Analysis: An effective antipsychotic drug will suppress the conditioned avoidance response (the rat will not move during the CS) but will not affect the escape response (the rat will still move to the other compartment once the shock is delivered).[2]
Conclusion
Olanzapine and this compound represent two distinct classes of antipsychotic medications with fundamentally different pharmacological profiles. Olanzapine's broad receptor-binding profile, particularly its potent 5-HT2A antagonism in addition to D2 antagonism, is characteristic of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects compared to typical agents. This compound's pharmacology is defined by its potent dopamine D2 receptor blockade, which, while effective for positive symptoms, carries a higher liability for motor side effects.
The lack of comprehensive, publicly available quantitative data for this compound's receptor binding affinities and pharmacokinetics limits a direct and detailed comparison with olanzapine. Further research providing these crucial data points would be invaluable for a more complete understanding of this compound's pharmacological profile and its potential therapeutic applications and liabilities. The experimental protocols detailed in this guide provide a framework for generating such data and for the continued pharmacological evaluation of novel antipsychotic compounds.
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aliemcards.com [aliemcards.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Echo of Data: Navigating the Challenges of Reproducing Historical Metiapine Clinical Trials
For researchers, scientists, and drug development professionals, the ability to reproduce clinical trial findings is a cornerstone of scientific validation and progress. However, attempts to revisit historical trial data for older pharmaceuticals, such as the first-generation antipsychotic Metiapine, are often fraught with challenges. This guide explores the available data on this compound and contrasts it with a modern counterpart, Quetiapine, to highlight the evolution of clinical trial standards and the critical importance of data accessibility for scientific reproducibility.
This compound, a dibenzothiazepine derivative, emerged in the 1970s as a typical antipsychotic.[1] Like other drugs of its class, its primary mechanism of action is the antagonism of dopamine receptors.[1][2] Despite its early investigation for the treatment of schizophrenia, research into its safety and efficacy in humans has been scarce, with only limited clinical trials conducted.[1] A 2017 Cochrane Review acknowledged the lack of robust evidence and, while providing guidance for a potential future trial comparing it to Chlorpromazine, conceded that such a trial is unlikely to be conducted.[1] This leaves a significant gap in our understanding of this compound's clinical profile and makes direct reproducibility of its historical trial data a formidable task.
The core challenge lies in the limited availability of detailed experimental protocols and raw data from these early trials. Modern standards of clinical trial reporting, which include public registration, detailed methodology, and often, access to anonymized patient-level data, were not in place when this compound was under investigation. This stands in stark contrast to modern antipsychotics, where a wealth of data is typically available.
A Tale of Two Antipsychotics: this compound vs. Quetiapine
To illustrate the chasm in data availability and the implications for reproducibility, we compare this compound with Quetiapine, a widely-used second-generation (atypical) antipsychotic.
| Feature | This compound (Typical Antipsychotic) | Quetiapine (Atypical Antipsychotic) |
| Primary Mechanism | Dopamine D2 Receptor Antagonist[1][2] | Serotonin 5-HT2A and Dopamine D2 Receptor Antagonist[3] |
| Clinical Indication | Investigated for Schizophrenia[1] | Schizophrenia, Bipolar Disorder, Major Depressive Disorder[4][5] |
| Data Availability | Scarce, limited historical human trials[1] | Extensive, numerous published and registered clinical trials[4][6] |
| Reproducibility | Not feasible due to lack of accessible data and protocols | High, with publicly available trial data and protocols |
Signaling Pathways: A Mechanistic Contrast
The differing mechanisms of action of this compound and Quetiapine are central to their clinical profiles and are visualized below.
The Reproducibility Workflow: A Conceptual Hurdle
The following diagram illustrates the idealized workflow for reproducing clinical trial data and highlights the point at which this process breaks down for historical drugs like this compound.
Experimental Protocols: A Glimpse into Modern Standards
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[6][7][8]
-
Patient Population: Clearly defined inclusion and exclusion criteria, such as age ranges, specific diagnostic criteria (e.g., DSM-IV), and history of treatment response.[8]
-
Intervention: Detailed dosing and titration schedules for both the investigational drug (Quetiapine) and placebo. For example, starting at 50mg/day and titrating up to a target dose of 150mg/day or 300mg/day.[4]
-
Outcome Measures: A pre-specified primary endpoint, such as the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at a specific time point (e.g., Week 6 or 8).[7][8] Secondary endpoints would also be clearly defined.
-
Statistical Analysis Plan: A comprehensive plan outlining the statistical methods to be used for analyzing the primary and secondary endpoints, including handling of missing data.
The absence of such detailed, publicly available protocols for this compound's historical trials makes any attempt at a faithful reproduction of the original research conditions speculative at best.
Conclusion
The case of this compound underscores a critical challenge in pharmaceutical research: the difficulty of retrospectively validating findings from an era with different standards of data reporting and accessibility. While the pharmacological principles of this compound as a dopamine antagonist are understood, the clinical evidence base remains opaque. By contrasting this with the rich, publicly available data for a modern drug like Quetiapine, the evolution of clinical trial transparency becomes evident. For researchers today, this comparison serves as a powerful reminder of the importance of robust data sharing and detailed protocol publication to ensure the enduring value and verifiability of clinical research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - NeuRA Library [library.neura.edu.au]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quetiapine - Wikipedia [en.wikipedia.org]
- 6. Controlled study of the use of Quetiapine Fumarate in the treatment of Patients with Bipolar Depression [astrazenecaclinicaltrials.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. A Randomized, Double-blind Study of the Efficacy and Tolerability of Extended Release Quetiapine Fumarate (Quetiapine XR) Monotherapy in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Metiapine and Other Dibenzothiazepines: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive, data-driven comparison of the dibenzothiazepine antipsychotic, Metiapine, with other prominent members of its class, including Quetiapine, Clozapine, and Olanzapine. This analysis is based on available preclinical and clinical data, focusing on pharmacological profiles, experimental validation, and clinical outcomes.
This compound, a first-generation dibenzothiazepine, is contrasted with the second-generation (atypical) antipsychotics Quetiapine, Clozapine, and Olanzapine. While all share a common dibenzothiazepine core, their pharmacological nuances lead to distinct clinical profiles. This compound is characterized by its strong antidopaminergic effects, a hallmark of typical antipsychotics. In contrast, the atypical agents exhibit a broader receptor interaction profile, notably with significant serotonin receptor antagonism, which is believed to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms.
Due to the limited availability of direct receptor binding data for this compound, this guide incorporates data for Clothiapine, a structurally analogous typical antipsychotic, to provide a more complete comparative landscape.
Comparative Pharmacological Profiles
The therapeutic and adverse effects of dibenzothiazepines are largely dictated by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for key dibenzothiazepines at several receptors critical to their antipsychotic action and side-effect profiles. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (inferred from Clothiapine) | Quetiapine | Clozapine | Olanzapine |
| Dopamine D₂ | 1.2 | 160 | 125 | 11 |
| Serotonin 5-HT₂ₐ | 0.4 | 120 | 1.7 | 4 |
| Histamine H₁ | 1.2 | 7 | 6.3 | 7 |
| Muscarinic M₁ | 6.8 | >1000 | 1.9 | 26 |
| Adrenergic α₁ | 1.1 | 27 | 6.8 | 57 |
| Note: Data for this compound is inferred from Clothiapine due to the scarcity of publicly available direct binding data for this compound. |
Pharmacokinetic Properties at a Glance
The pharmacokinetic profiles of these agents influence their dosing regimens and potential for drug-drug interactions.
| Parameter | This compound | Quetiapine | Clozapine | Olanzapine |
| Half-life (hours) | Data not available | 6-7 (parent), 9-12 (active metabolite) | 8-12 | 21-54 |
| Bioavailability (%) | Data not available | ~100% | 50-60% | ~60% (oral) |
| Protein Binding (%) | Data not available | 83% | 97% | 93% |
Clinical Efficacy and Side Effect Profile
Clinical trial data provides a real-world perspective on the pharmacological data.
| Aspect | This compound | Quetiapine | Clozapine | Olanzapine |
| Positive Symptoms | Comparable to Chlorpromazine[1][2][3] | Effective | Highly effective, especially in treatment-resistant cases | Effective |
| Negative Symptoms | Limited data | Some efficacy | Effective | Some efficacy |
| Extrapyramidal Symptoms (EPS) | High risk, similar to typical antipsychotics[1][2][3] | Low risk | Very low risk | Low risk |
| Weight Gain | Limited data | Moderate | High | High |
| Sedation | Limited data | High | High | High |
Key Experimental Methodologies
The following sections detail the standardized protocols for the key experiments used to characterize and compare dibenzothiazepine antipsychotics.
Radioligand Binding Assay for Dopamine D₂ Receptor
This assay quantifies the affinity of a compound for the dopamine D₂ receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D₂ receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in an assay buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-120 µg protein for tissue or 3-20 µg for cells), a fixed concentration of a radiolabeled D₂ receptor ligand (e.g., [³H]-Spiperone), and varying concentrations of the unlabeled test compound (e.g., this compound, Quetiapine).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Neurotransmitter Release
This technique measures the levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals following drug administration.
Protocol:
-
Stereotaxic Surgery and Probe Implantation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., nucleus accumbens or prefrontal cortex).
-
Slowly lower a microdialysis guide cannula to the desired depth and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the rat in a microdialysis cage that allows for free movement.
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples for a designated period (e.g., 60-90 minutes).
-
Administer the test drug (e.g., this compound) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples to quantify neurotransmitter concentrations using a sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Express the results as a percentage change from the baseline neurotransmitter levels.
-
Conditioned Avoidance Response (CAR) Test
The CAR test is a behavioral assay used to predict the antipsychotic-like activity of a compound.
Protocol:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the footshock.
-
Training:
-
Place a rodent in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS.
-
If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the animal fails to move, the US is delivered through the grid floor until the animal escapes to the other compartment (an escape response).
-
Repeat this procedure for a set number of trials over several days until the animal consistently exhibits the avoidance response.
-
-
Drug Testing:
-
Administer the test compound (e.g., this compound) or a vehicle control to the trained animals.
-
After a predetermined time, place the animal back in the shuttle box and conduct a test session.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis:
-
A compound is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response without impairing the escape response.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
References
The Abandonment of Metiapine: A Comparative Analysis of a Discontinued Antipsychotic
The development of the typical antipsychotic Metiapine was discontinued primarily due to a lack of demonstrable superiority in efficacy and safety over existing treatments, most notably the benchmark first-generation antipsychotic, Chlorpromazine. An extensive review of the available, albeit limited, clinical data reveals that this compound did not present a compelling enough profile to warrant further investment in its development, particularly concerning its high propensity for extrapyramidal side effects, a characteristic failing of typical antipsychotics that researchers were actively seeking to overcome.
This compound, a dibenzothiazepine derivative, was investigated in the 1970s for the treatment of schizophrenia.[1] As a typical, or first-generation, antipsychotic, its mechanism of action was rooted in the blockade of dopamine D2 receptors.[1][2] This mechanism, while effective in mitigating the positive symptoms of schizophrenia such as hallucinations and delusions, is also responsible for a range of debilitating motor side effects known as extrapyramidal symptoms (EPS).[2]
A comprehensive Cochrane review, which included three clinical trials with a total of 161 participants, found no significant difference in clinical improvement between this compound and Chlorpromazine. Furthermore, the incidence of parkinsonism, a key extrapyramidal side effect, was similar between the two drugs. The evidence from these trials was deemed to be of very low quality, which likely contributed to the decision to halt further research, as robust data demonstrating a clear benefit is essential for regulatory approval and clinical adoption.
Comparative Efficacy and Safety Data
| Outcome Measure | This compound | Chlorpromazine | Relative Risk (95% CI) | Quality of Evidence |
| Clinical Improvement (CGI Scale) | No significant difference | No significant difference | 1.11 (0.84 to 1.47) | Very Low |
| Incidence of Parkinsonism | No significant difference | No significant difference | 0.97 (0.46 to 2.03) | Very Low |
Table 1: Comparative Efficacy and Safety of this compound vs. Chlorpromazine. Data synthesized from a Cochrane review of three randomized controlled trials.
Experimental Protocols
The clinical trials assessing this compound followed a standard methodology for the era, designed to evaluate the efficacy and safety of a new antipsychotic agent against the established standard of care.
Study Design: Randomized, controlled trials.
Participants: Adult patients diagnosed with schizophrenia.
Intervention: Oral administration of this compound at varying dosages.
Comparator: Oral administration of Chlorpromazine.
Primary Outcome Measures:
-
Efficacy: Assessed using standardized rating scales such as the Clinical Global Impression (CGI) scale to measure overall improvement in psychiatric symptoms.
-
Safety: Monitored through the incidence and severity of adverse effects, with a particular focus on extrapyramidal symptoms like parkinsonism, akathisia, and dystonia.
Duration: The trials were conducted over several weeks to assess both acute and sub-acute effects.
The Antipsychotic Landscape of the 1970s
The decision to discontinue this compound's development must be viewed within the context of antipsychotic research in the 1970s. The field was dominated by first-generation antipsychotics like Chlorpromazine, Haloperidol, and Fluphenazine. While effective for positive symptoms, the high burden of extrapyramidal side effects was a significant clinical challenge. The search for antipsychotics with a better safety profile was a major driver of pharmaceutical research and development.
| Antipsychotic Class | Key Characteristics | Examples |
| Typical (First-Generation) | Dopamine D2 receptor antagonists. Effective for positive symptoms. High risk of extrapyramidal symptoms (EPS), tardive dyskinesia, and hyperprolactinemia. | Chlorpromazine, Haloperidol, Fluphenazine, this compound |
| Atypical (Second-Generation) | Serotonin-dopamine antagonists. Lower risk of EPS. Effective for a broader range of symptoms, including negative symptoms. Associated with metabolic side effects (weight gain, diabetes). | Clozapine (discovered in the 1950s, but wider use came later) |
Table 2: Comparison of Typical and Atypical Antipsychotics.
The emergence of clozapine, the first atypical antipsychotic, in the early 1970s, although initially hampered by safety concerns (agranulocytosis), represented a paradigm shift in antipsychotic development.[3][4] Clozapine demonstrated efficacy in treatment-resistant schizophrenia and a significantly lower propensity for extrapyramidal side effects.[4] This discovery likely raised the bar for new antipsychotics, making a drug like this compound, which offered no clear advantage over existing typicals, a less viable candidate for continued development.
Signaling Pathways and Discontinuation Logic
The primary mechanism of action for typical antipsychotics, including this compound, involves the blockade of the dopamine D2 receptor in the mesolimbic pathway, which is believed to mediate the antipsychotic effect on positive symptoms. However, the blockade of D2 receptors in the nigrostriatal pathway is responsible for the undesirable extrapyramidal side effects.
The decision to discontinue this compound's research can be understood as a logical progression based on the available evidence and the evolving landscape of antipsychotic development.
References
Evaluating the Clinical Potential of Metiapine Against Modern Antipsychotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical potential of Metiapine, a first-generation typical antipsychotic, with a selection of modern second-generation (atypical) antipsychotics: Risperidone, Olanzapine, Aripiprazole, and Quetiapine. The objective is to present a clear, data-driven evaluation of their respective pharmacological profiles, clinical efficacy, and side effect liabilities to inform research and drug development efforts. Due to the limited availability of recent clinical trial data for this compound, this guide synthesizes historical findings with the extensive data available for its modern counterparts.
Comparative Data Overview
The following tables summarize the key quantitative data for this compound and the selected modern antipsychotics, focusing on receptor binding affinities, clinical efficacy as measured by the Positive and Negative Syndrome Scale (PANSS), and the incidence of key side effects.
Receptor Binding Affinity Profile (Ki, nM)
| Receptor | This compound | Risperidone | Olanzapine | Aripiprazole | Quetiapine |
| Dopamine D2 | Potent Antagonist (Specific Ki not available) | 0.8 - 3.13 | 1.9 - 11 | 0.34 - 1.3 | 160 - 439 |
| Serotonin 5-HT1A | - | 420 | 2000 | 1.7 - 4.1 | 390 - 2700 |
| Serotonin 5-HT2A | - | 0.12 - 0.2 | 1.6 - 4 | 3.4 - 22.4 | 24 - 640 |
| Histamine H1 | - | 2.23 - 20 | 0.2 - 7 | 19 - 61 | 3.5 - 11 |
| Adrenergic α1 | - | 0.2 - 0.8 | 19 | 10 - 57 | 7 - 22 |
| Muscarinic M1 | - | >10,000 | 2.5 - 26 | >10,000 | >1000 |
Note: Ki values can vary between studies due to different experimental conditions.
Clinical Efficacy: PANSS Score Reduction
The Positive and Negative Syndrome Scale (PANSS) is a standardized instrument used to assess the severity of symptoms in individuals with schizophrenia. A greater reduction in the total PANSS score indicates higher efficacy. Data for this compound is limited to comparisons with Chlorpromazine, showing no significant difference in clinical improvement.
| Antipsychotic | Typical PANSS Total Score Reduction (from baseline) | Study Population/Comparator |
| This compound | No significant difference compared to Chlorpromazine | Patients with schizophrenia |
| Risperidone | ~15-25 points | Placebo-controlled and active comparator trials in schizophrenia |
| Olanzapine | ~20-30 points | Placebo-controlled and active comparator trials in schizophrenia |
| Aripiprazole | ~15-25 points | Placebo-controlled and active comparator trials in schizophrenia |
| Quetiapine | ~15-25 points | Placebo-controlled and active comparator trials in schizophrenia |
Note: PANSS score reductions are highly dependent on the baseline severity of illness and the specific clinical trial design.
Key Side Effect Profiles
The incidence and severity of side effects are major factors in the clinical utility and patient adherence to antipsychotic treatment. This compound, as a typical antipsychotic, is associated with a high incidence of extrapyramidal symptoms (EPS).
| Side Effect | This compound | Risperidone | Olanzapine | Aripiprazole | Quetiapine |
| Weight Gain | Low to Moderate | Moderate | High | Low | Moderate |
| Mean Weight Gain (10 weeks) | Not specified | ~2.1 kg[1] | ~4.15 kg[1] | Low | Variable, similar to risperidone[1] |
| Extrapyramidal Symptoms (EPS) | High | Moderate (dose-dependent) | Low | Very Low | Very Low |
| Incidence vs. Placebo/Comparator | Similar to Chlorpromazine | Higher than placebo, lower than typicals at lower doses | Low incidence | Low incidence | Low incidence |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for various neurotransmitter receptors.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from either animal brain tissue (e.g., rat striatum for dopamine receptors) or cultured cell lines genetically engineered to express a specific human receptor subtype.
-
Radioligand Binding: A specific radioligand (a radioactive molecule with known high affinity for the target receptor) is incubated with the prepared membranes.
-
Competitive Binding: The radioligand is co-incubated with various concentrations of the test compound (e.g., this compound, Risperidone). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligagand.[1]
Assessment of Clinical Efficacy using PANSS
Objective: To quantify the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia before and after treatment.
Methodology:
-
Rater Training and Calibration: Clinicians administering the PANSS undergo rigorous training to ensure consistent and reliable scoring according to the detailed criteria outlined in the PANSS manual.
-
Semi-Structured Interview: The assessment is conducted as a semi-structured interview with the patient, typically lasting 30-45 minutes. Information may also be gathered from family members or caregivers.
-
Symptom Domains: The PANSS consists of 30 items, each rated on a 7-point scale from 1 (absent) to 7 (extreme). These items are grouped into three subscales:
-
Positive Scale (7 items): Assesses symptoms such as delusions, hallucinations, and disorganized thought.
-
Negative Scale (7 items): Assesses symptoms such as blunted affect, emotional withdrawal, and lack of spontaneity.
-
General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety, depression, and impaired judgment.
-
-
Scoring: The scores for each of the three subscales are summed to produce subscale scores and a total PANSS score.
-
Efficacy Evaluation: In clinical trials, the change in the total PANSS score from baseline to the end of the treatment period is a primary outcome measure to determine the efficacy of the antipsychotic medication.
Visualizations of Key Pathways and Workflows
Signaling Pathways in Antipsychotic Action
The therapeutic effects of antipsychotics are primarily mediated through their interaction with dopamine and serotonin pathways in the brain.
Experimental Workflow for Antipsychotic Evaluation
The evaluation of a novel antipsychotic agent involves a multi-stage process from preclinical screening to clinical trials.
Discussion and Future Directions
The available evidence indicates that this compound, a typical antipsychotic, primarily functions as a potent dopamine D2 receptor antagonist. This mechanism is effective in treating the positive symptoms of schizophrenia but is also associated with a high burden of extrapyramidal side effects. A Cochrane review comparing this compound to Chlorpromazine found no significant differences in clinical improvement or the incidence of parkinsonism, though the quality of the evidence was low.[2][3]
In contrast, modern atypical antipsychotics such as Risperidone, Olanzapine, Aripiprazole, and Quetiapine exhibit a broader receptor binding profile, notably including potent serotonin 5-HT2A receptor antagonism in addition to their effects on dopamine D2 receptors. This dual action is thought to contribute to their efficacy against a wider range of symptoms, including negative and cognitive symptoms, and is associated with a significantly lower risk of EPS compared to typical antipsychotics.[4]
However, modern antipsychotics are not without their own side effect concerns, with weight gain and metabolic disturbances being prominent issues for some agents, particularly Olanzapine.[1][5] Aripiprazole's partial agonism at the D2 receptor represents a distinct mechanism that contributes to its low side effect profile. Quetiapine is noted for its relatively low D2 affinity and rapid dissociation, which may contribute to its low EPS risk.
Limitations and Future Research: The most significant limitation in evaluating the clinical potential of this compound is the scarcity of modern, high-quality clinical trial data. Future research, should it be undertaken, would need to employ rigorous, randomized controlled trial designs comparing this compound not only to placebo but also to current standard-of-care atypical antipsychotics. Such trials should utilize standardized outcome measures like the PANSS and systematically assess a broad range of side effects, including metabolic parameters. Furthermore, detailed preclinical studies to elucidate this compound's full receptor binding profile would be invaluable in understanding its mechanism of action and predicting its clinical effects. Given the current landscape of antipsychotic drug development, which is focused on novel mechanisms with improved tolerability, the clinical potential of this compound appears limited unless future research can demonstrate a unique therapeutic advantage or a favorable profile in a specific subpopulation of patients with schizophrenia.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorpromazine versus this compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quetiapine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Metiapine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of pharmaceutical compounds like Metiapine, a brand name for the atypical antipsychotic quetiapine, is a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to regulatory non-compliance, environmental contamination, and potential risks to public health. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring adherence to safety protocols and environmental regulations.
Understanding the Hazards
This compound (Quetiapine) is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1][2]. Due to these environmental risks, it is imperative that this compound is not disposed of down the drain or in regular solid waste without appropriate deactivation. The active pharmaceutical ingredient (API) can persist in wastewater, ultimately contaminating rivers, lakes, and drinking water sources, and posing a threat to aquatic organisms[3][4][5].
Regulatory Framework
The disposal of pharmaceutical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies[6][7]. The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste, which can include certain pharmaceuticals[6]. Many states have their own, often stricter, regulations regarding pharmaceutical waste disposal[6]. It is crucial to be aware of and compliant with all applicable federal, state, and local regulations.
Recommended Disposal Procedure for this compound
The preferred and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically utilize incineration.
Step-by-Step Disposal Protocol
-
Segregation and Labeling:
-
Isolate all expired, unused, or contaminated this compound, including pure API, formulated products (tablets), and any contaminated lab materials (e.g., weighing boats, gloves, vials).
-
Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste - this compound" and include the appropriate hazard symbols.
-
-
Secure Storage:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and access is restricted to authorized personnel.
-
-
Engage a Licensed Waste Disposal Vendor:
-
Contact a certified hazardous waste disposal company that is permitted to handle and transport pharmaceutical waste.
-
Provide the vendor with a detailed inventory of the waste, including the chemical name (Quetiapine/Metiapine) and quantity.
-
-
Documentation:
-
Maintain a comprehensive record of all disposed this compound. This documentation should include the date of disposal, the quantity disposed of, and the name of the licensed waste disposal vendor.
-
Retain all manifests and certificates of destruction provided by the vendor for regulatory compliance.
-
Alternative Disposal (When Professional Disposal is Not Immediately Available)
In the rare instance that a licensed hazardous waste disposal service is not immediately accessible, the following steps can be taken as a temporary measure for small quantities, though this is not the preferred method. Always check with your institution's environmental health and safety (EHS) department before proceeding.
-
Deactivation:
-
Containment:
-
Final Disposal in Municipal Solid Waste:
It is important to reiterate that this alternative method is a last resort and may not be compliant with all local regulations for laboratory waste. The primary and recommended procedure is always to use a licensed hazardous waste disposal service.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity | Harmful if swallowed (H302) | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects (H410) | [1][2] |
| Bioaccumulation Potential | The substance has low potential for bioaccumulation. | [1] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation of this compound in a laboratory setting for disposal purposes. The recommended disposal method of incineration is a highly controlled industrial process designed to completely destroy the chemical structure of the drug, rendering it harmless. Any laboratory-based degradation experiments should be conducted under strict safety protocols and with the approval of the institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Antipsychotics as environmental pollutants: An underrated threat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. dea.gov [dea.gov]
- 10. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Metiapine (Quetiapine)
For laboratory professionals engaged in research and development involving the atypical antipsychotic agent Metiapine, more commonly known as Quetiapine, a stringent adherence to safety protocols is paramount to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound powder or in solution.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Impervious Gloves | Nitrile or other impervious gloves are recommended for any potential skin contact. For bulk processing, consider double-gloving.[1] |
| Eyes | Safety Glasses with Side Shields or Goggles | To protect against direct contact with the substance, especially when handling powders or solutions that may splash.[1][2] |
| Respiratory | Appropriate Respirator | If the occupational exposure limit is exceeded, or if dust, mist, or fumes are generated, a respirator with a sufficient protection factor is necessary.[3] |
| Body | Protective Clothing | Wear appropriate clothing to avoid skin contact. For significant handling operations, a lab coat or gown is recommended.[1] |
Operational Handling and Safety Measures
Safe handling of this compound requires a multi-faceted approach encompassing engineering controls, procedural guidelines, and personal diligence.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For operations that may generate dust or aerosols, use local exhaust ventilation or a fume hood.
Procedural Guidelines:
-
Avoid Contact: Minimize all contact with the substance. Avoid breathing dust and contact with eyes, skin, and clothing.[3]
-
Hygiene: Wash hands thoroughly after handling.[3]
-
Minimize Dust: Take care to minimize the generation and accumulation of dust.[3]
-
Spill Management: In the event of a spill, wear appropriate PPE, avoid generating dust, and collect the material into a suitable container for disposal.[1]
Occupational Exposure Limit
The established occupational exposure limit (OEL) for Quetiapine fumarate is a critical parameter for ensuring workplace safety.
| Substance | Occupational Exposure Limit (OEL) | Time-Weighted Average (TWA) |
| Quetiapine Fumarate | 0.1 mg/m³ | 8-hour TWA |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
-
Unused or Expired Medication: The preferred method of disposal is through a licensed waste disposal company or an approved incineration plant.[2]
-
Container Disposal: Dispose of empty containers in accordance with local regulations.
-
Preventing Environmental Release: Do not allow the substance to enter drains, sewers, or watercourses.[2]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the skin with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Visualizing the Handling Workflow
To provide a clear, step-by-step visual guide for handling this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
